molecular formula C11H17NO4 B028881 tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate CAS No. 125988-01-4

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Cat. No.: B028881
CAS No.: 125988-01-4
M. Wt: 227.26 g/mol
InChI Key: CCQZKUWBWPJBPY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQZKUWBWPJBPY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate is a chiral molecule of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol.[1] The stereochemical integrity of this intermediate is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient. This guide provides an in-depth overview of its chemical properties, synthesis, and its connection to the cholesterol biosynthesis pathway.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
IUPAC Name tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate[2][3]
Synonyms (R)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate, (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester[2][4]
CAS Number 125988-01-4[1]
Molecular Formula C₁₁H₁₇NO₄[2]
Molecular Weight 227.26 g/mol [2][5]
Appearance Light Yellow Thick Oil[4]
Purity Typically ≥97%[1]
Storage Conditions 2-8°C, Sealed in dry conditions[6]
Solubility Information not widely available in quantitative terms. Miscible with common organic solvents used in synthesis.
Melting Point Not available
Boiling Point Not available
Density Not available

Analytical Data

Analytical TechniqueExpected Data
¹H NMR (Proton Nuclear Magnetic Resonance) Chemical shifts and coupling constants confirming the proton environment of the molecule. Key signals would include those for the tert-butyl group, the methylene protons, the methine proton adjacent to the hydroxyl group, and the protons of the ethyl cyano group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Chemical shifts for all 11 carbon atoms in the molecule, including the carbonyl carbons of the ester and ketone, the carbon of the nitrile group, the carbons of the tert-butyl group, and the chiral carbon bearing the hydroxyl group.
IR (Infrared) Spectroscopy Characteristic absorption bands for the functional groups present, such as a strong C=O stretch for the ketone and ester, a broad O-H stretch for the alcohol, and a C≡N stretch for the nitrile group.
Mass Spectrometry (MS) The molecular ion peak (M+) or a protonated molecule peak ([M+H]+) corresponding to the molecular weight of the compound, along with fragmentation patterns that help to confirm the structure.

Signaling Pathway: Cholesterol Biosynthesis

This compound is a precursor to Atorvastatin, an inhibitor of HMG-CoA reductase. This enzyme catalyzes a critical rate-limiting step in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.[7][8][9][10] By inhibiting this enzyme, Atorvastatin reduces the endogenous production of cholesterol.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate

Caption: The Mevalonate Pathway for Cholesterol Biosynthesis.

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are generalized protocols based on information from published patents.

Synthesis Workflow

Synthesis_Workflow Start Starting Materials: - Ethyl (R)-4-cyano-3-hydroxybutyrate - tert-Butyl acetate Step1 Protection of Hydroxyl Group (Optional) Start->Step1 Step2 Condensation Reaction (e.g., with a strong base like LDA or a milder base) Start->Step2 Direct Condensation Step1->Step2 Step3 Deprotection (if applicable) Step2->Step3 Step4 Work-up and Purification (e.g., Extraction, Chromatography) Step2->Step4 If no protection Step3->Step4 Product This compound Step4->Product

Caption: Generalized Synthetic Workflow.

Method 1: Claisen Condensation with a Strong Base

This method is adapted from processes described in various patents and involves a Claisen-type condensation.

Materials:

  • Ethyl (R)-4-cyano-3-hydroxybutyrate

  • Protecting agent (e.g., tert-butyldiphenylsilyl chloride)

  • Imidazole

  • Diisopropylamine

  • n-Butyl lithium

  • tert-Butyl acetate

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Protection of the hydroxyl group (optional but often performed):

    • Dissolve ethyl (R)-4-cyano-3-hydroxybutyrate and imidazole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add the protecting agent (e.g., tert-butyldiphenylsilyl chloride) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

  • Formation of the Lithium Enolate of tert-Butyl Acetate:

    • In a separate flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add n-butyl lithium dropwise and stir to form lithium diisopropylamide (LDA).

    • Slowly add tert-butyl acetate to the LDA solution at low temperature and stir to form the lithium enolate.

  • Condensation Reaction:

    • Add a solution of the protected ethyl (R)-4-cyano-3-(protected-oxy)butyrate in anhydrous THF to the lithium enolate solution at low temperature.

    • Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).

  • Deprotection and Work-up:

    • Quench the reaction by adding a weak acid (e.g., saturated aqueous ammonium chloride or dilute HCl).

    • If a silyl protecting group was used, a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) in THF is typically used for deprotection.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Method 2: DBU-Mediated Condensation

This method, adapted from patent CN108033899B, offers a process that avoids cryogenic temperatures and hazardous reagents like lithium metal.[11]

Materials:

  • tert-Butyl acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • (R)-4-cyano-3-hydroxy ethyl butyrate

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water

Procedure:

  • Preparation of Solution A:

    • Under a nitrogen atmosphere, add tert-butyl acetate and DBU to 2-methyltetrahydrofuran.

    • Heat the mixture to reflux and stir for 1-5 hours.

    • Slowly cool the solution to 25-30 °C.

  • Preparation of Solution B:

    • Dissolve (R)-4-cyano-3-hydroxy ethyl butyrate in 2-methyltetrahydrofuran.

  • Condensation Reaction:

    • Simultaneously add Solution A and Solution B dropwise to a small amount of 2-methyltetrahydrofuran, maintaining the reaction temperature at 20-30 °C.

    • After the addition is complete, continue stirring for 1-5 hours.

  • Work-up:

    • Add water dropwise to the reaction mixture.

    • Allow the mixture to stand and separate into layers.

    • Collect the organic phase and concentrate it under reduced pressure to obtain the crude product. The solvent can be recovered.

    • The aqueous phase can be concentrated to recover the DBU.

  • Purification:

    • The crude product can be further purified if necessary, for example, by column chromatography.

Conclusion

This compound is a fundamentally important chiral building block in modern pharmaceutical synthesis, particularly for the production of Atorvastatin. Understanding its chemical properties, synthesis, and its role in the context of the cholesterol biosynthesis pathway is essential for researchers and professionals in drug development. The methodologies for its synthesis have evolved to include more efficient and safer processes, reflecting the ongoing innovation in synthetic organic chemistry. While detailed analytical data is often proprietary, the standard characterization methods provide a robust means of quality control for this critical intermediate.

References

Spectroscopic and Synthetic Profile of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate is a chiral building block of significant interest in pharmaceutical synthesis, notably as a key intermediate in the preparation of atorvastatin, a widely used HMG-CoA reductase inhibitor for the treatment of dyslipidemia. The precise stereochemistry and functional group array of this molecule demand rigorous characterization to ensure the purity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of this compound.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate

  • CAS Number: 125988-01-4[1][2]

  • Molecular Formula: C₁₁H₁₇NO₄[1][3]

  • Molecular Weight: 227.26 g/mol [1][3]

Spectroscopic Data

While specific spectral data is often proprietary and provided upon purchase from commercial suppliers, this section outlines the expected spectroscopic characteristics and provides a template for data presentation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
[value]s9H-C(CH₃)₃
[value]d2H[value]-CH₂-CN
[value]s2H-CO-CH₂-CO-
[value]m1H[value]-CH(OH)-
[value]d2H[value]-CO-CH₂-CH(OH)-
[value]s1H-OH

Note: Expected chemical shifts are based on standard functional group regions. Actual values would be determined experimentally.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
[value]-C(CH₃)₃
[value]-C (CH₃)₃
[value]-CH₂-CN
[value]-C N
[value]-CO-CH₂-CO-
[value]-C O-CH₂-C O-
[value]-CH(OH)-
[value]-CO-CH₂-CH(OH)-

Note: Expected chemical shifts are based on standard functional group regions. Actual values would be determined experimentally.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
[value]O-H (alcohol) stretch
[value]C-H (alkane) stretch
[value]C≡N (nitrile) stretch
[value]C=O (keto) stretch
[value]C=O (ester) stretch

Note: Expected absorption bands are based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data of this compound

m/zAssignment
[228.12][M+H]⁺
[250.10][M+Na]⁺
[172.08][M - C₄H₉O + H]⁺
[57.07][C₄H₉]⁺

Note: Expected m/z values for the molecular ion and key fragments. Actual fragmentation would be determined experimentally.

Experimental Protocols

Synthesis of this compound

The following protocol is a representative synthesis based on methodologies described in the patent literature.

Diagram of the Synthesis Workflow

G A Ethyl (R)-4-cyano-3-hydroxybutanoate D Claisen Condensation A->D B tert-Butyl acetate C Lithium diisopropylamide (LDA) B->C Deprotonation C->D Enolate formation E This compound D->E Acidic Workup G A Synthesized Compound B Structural Confirmation A->B G Purity Assessment A->G C ¹H NMR B->C D ¹³C NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F H HPLC / GC G->H

References

The Chemical Mechanism of Action: tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate as a Key Intermediate in Atorvastatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the role and chemical mechanism of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate. Contrary to inquiries regarding a direct biological mechanism of action, extensive review of the scientific literature confirms that this compound is not a pharmacologically active agent but rather a critical chiral intermediate in the synthesis of Atorvastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia.[1][2][3] This document elucidates its "mechanism of action" within the context of its chemical reactivity and strategic importance in the multi-step synthesis of Atorvastatin. We will detail the synthetic pathway, relevant experimental protocols, and quantitative data associated with its conversion.

Introduction: A Crucial Building Block for a Blockbuster Drug

This compound (CAS 125988-01-4) is a complex organic molecule whose stereochemical structure is vital for establishing the correct chirality of the dihydroxyheptanoic acid side chain of Atorvastatin.[1] This side chain is essential for the drug's inhibitory activity on HMG-CoA reductase. The primary function of this intermediate is to serve as a key building block that is further chemically modified to construct the final active pharmaceutical ingredient (API).[1][4] Therefore, its "mechanism of action" is a chemical one: participating in specific, controlled reactions to build a larger, biologically active molecule.

The Atorvastatin Synthesis Pathway: Role of the Intermediate

The synthesis of Atorvastatin from this compound involves a series of chemical transformations. A key step is the reduction of the ketone group at the 3-position to a hydroxyl group, creating a dihydroxy intermediate. This is often followed by further reactions to build the pyrrole core of Atorvastatin. The following diagram illustrates a simplified workflow of its role in the synthesis.

G cluster_0 Synthesis of Key Intermediate cluster_1 Conversion to Atorvastatin Precursor cluster_2 Final Assembly of Atorvastatin Ethyl 4-cyano-3-hydroxybutanoate Ethyl 4-cyano-3-hydroxybutanoate Intermediate This compound Ethyl 4-cyano-3-hydroxybutanoate->Intermediate Claisen Condensation tert-Butyl acetate tert-Butyl acetate tert-Butyl acetate->Intermediate Dihydroxy_intermediate tert-Butyl 6-cyano-3,5-dihydroxyhexanoate Intermediate->Dihydroxy_intermediate Reduction Atorvastatin_precursor Protected Amino Intermediate Dihydroxy_intermediate->Atorvastatin_precursor Functional Group Modifications Paal_Knorr Paal-Knorr Pyrrole Synthesis & further steps Atorvastatin_precursor->Paal_Knorr Atorvastatin Atorvastatin Paal_Knorr->Atorvastatin

Figure 1. Simplified workflow of Atorvastatin synthesis featuring the key intermediate.

Quantitative Data in Synthesis

The efficiency of the chemical reactions involving this compound is crucial for the overall yield of Atorvastatin. The following table summarizes quantitative data from a representative synthesis protocol.

Reaction StepReactantsReagents/ConditionsProductYield (%)Purity (%)Reference
Preparation of Intermediate Ethyl 4-cyano-3-hydroxybutanoate, tert-Butyl acetaten-Butyl lithium, Diisopropylamine, THF, -75°C to -20°CThis compoundNot explicitly stated for this step, but part of a multi-step synthesis.Not specified[5]
Reduction of Intermediate This compoundZinc borohydride, THF, Isopropanol, -15°C to room temp.tert-Butyl 6-cyano-3,5-dihydroxyhexanoateNot explicitly stated for this step.Not specified[5]
Overall Process Yield Various starting materialsMulti-step synthesisAtorvastatin Intermediate63.11%Not specified[6]

Experimental Protocols

Detailed methodologies are essential for reproducibility in drug synthesis. Below are protocols for key reactions involving the intermediate, based on publicly available patent literature.

Preparation of this compound

This protocol describes a Claisen condensation reaction to form the target intermediate.

  • Reaction Setup: A solution of diisopropylamine (37.6 ml) in THF (50 mL) is prepared in a reaction vessel and cooled to -10°C.

  • Lithiation: n-Butyl lithium (186.5 ml) is added, and the mixture is maintained at -3°C for 30 minutes to form lithium diisopropylamide (LDA).

  • Addition of tert-Butyl acetate: The solution is cooled to -20 to -25°C, and a solution of tert-butyl acetate (34.97 ml) in THF (35 ml) is added. The temperature is maintained for 1 hour.

  • Condensation Reaction: A solution of a protected ethyl 4-cyano-3-hydroxybutanoate derivative (14 g) in THF (14 ml) is added at -20 to -25°C. The reaction is maintained for 3 hours.

  • Workup: The reaction is quenched with 3N HCl to a pH of 6-7. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are then processed to isolate the product.[5]

Reduction to tert-Butyl 6-cyano-3,5-dihydroxyhexanoate

This protocol details the reduction of the ketone group of the intermediate.

  • Reaction Setup: The crude this compound from the previous step is dissolved in dry THF and isopropanol under a nitrogen atmosphere.

  • Reduction: The solution is cooled to -10°C, and a solution of zinc borohydride is added. The temperature is maintained between -10°C and -15°C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and is left to stand for 18 hours.

  • Workup: The reaction is quenched by the addition of acetic acid and then concentrated to yield the dihydroxy product.[5]

Logical Relationship of Synthesis Stages

The synthesis of Atorvastatin is a sequential process where the successful formation and purification of each intermediate are critical for the subsequent steps. The logical flow from the starting materials to the final API is depicted below.

G Start Simple Starting Materials Intermediate This compound Start->Intermediate Builds chiral side-chain precursor Dihydroxy Dihydroxy Intermediate Intermediate->Dihydroxy Creates correct stereochemistry Pyrrole_Core Pyrrole Core Assembly Dihydroxy->Pyrrole_Core Enables cyclization Atorvastatin Atorvastatin Pyrrole_Core->Atorvastatin Final API formation

Figure 2. Logical progression of the Atorvastatin synthesis.

Conclusion

This compound does not possess a known direct biological mechanism of action. Its significance lies in its chemical reactivity and precise stereochemistry, which are leveraged in the total synthesis of Atorvastatin. Understanding the chemical mechanism—the specific reactions and conditions for its transformation—is paramount for process chemists and drug development professionals involved in the manufacturing of this vital cholesterol-lowering medication. The protocols and data presented provide a technical overview of this compound's critical role as a synthetic intermediate.

References

A Technical Guide to tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

Introduction

tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate, with the CAS number 125988-01-4, is a crucial chiral building block in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key intermediate in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol.[1][3] The stereochemical integrity of this molecule is vital for the therapeutic efficacy of the final active pharmaceutical ingredient.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on experimental protocols and quantitative data.

Physicochemical Properties

This compound is a complex organic molecule with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol .[3][4][5] While detailed experimental data on its physical properties is limited in publicly available literature, some key characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇NO₄[3][4][5]
Molecular Weight 227.26 g/mol [3][4][5]
CAS Number 125988-01-4[1][3]
Appearance Light Yellow Thick Oil[6]
Purity Typically ≥97%[1][3]

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of this compound. The following table summarizes the available ¹H-NMR data.

¹H-NMR (CDCl₃, ppm)
Chemical Shift (δ) Multiplicity
4.40-4.42m
3.58s
3.40s
2.86-2.88d
2.60-2.62m
1.49s

Source: CN108033899B[7]

Synthesis of this compound

The synthesis of this chiral intermediate is a critical step in the overall synthesis of Atorvastatin. Several synthetic routes have been developed, with a key focus on controlling the stereochemistry at the C5 position. Two prominent methods are detailed below.

Synthetic Workflow Overview

G cluster_0 Method 1: n-Butyl Lithium Approach cluster_1 Method 2: DBU-Mediated Condensation A1 Ethyl (R)-4-cyano-3-hydroxybutanoate B1 Protection of hydroxyl group A1->B1 C1 Ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)butanoate B1->C1 D1 Reaction with tert-butyl acetate anion C1->D1 E1 tert-Butyl (R)-6-cyano-5-(tert-butyldiphenylsilyloxy)-3-oxohexanoate D1->E1 F1 Deprotection E1->F1 G1 This compound F1->G1 A2 tert-Butyl acetate + DBU in 2-MeTHF C2 Claisen-type Condensation A2->C2 B2 Ethyl (R)-4-cyano-3-hydroxybutyrate in 2-MeTHF B2->C2 D2 This compound C2->D2

Caption: Synthetic pathways to this compound.

Experimental Protocols

This method involves the protection of the hydroxyl group of the starting material, followed by a condensation reaction with the lithium enolate of tert-butyl acetate.

Step 1: Protection of Ethyl (R)-4-cyano-3-hydroxybutanoate [6]

  • A solution of ethyl (R)-4-cyano-3-hydroxybutanoate (10 g, 0.063 mol) in dichloromethane (100 ml) is chilled to -5 to -10 °C under a nitrogen atmosphere.

  • Imidazole (6.5 g, 0.095 mol) is added to the solution, followed by the dropwise addition of tert-butyldiphenylsilyl chloride (15.7 g, 0.057 mol).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • Water (250 ml) is added, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (100 ml).

  • The combined organic layers are evaporated to yield ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)butanoate.

Step 2: Condensation and Deprotection [6]

  • A solution of diisopropylamine (23.2 g, 0.23 mol) in THF (100 ml) is chilled to -5 to -10 °C.

  • n-Butyl lithium in hexane (14.4 ml, 0.21 mol) is added, and the mixture is stirred for 30 minutes.

  • The reaction is cooled to -45 °C, and tert-butyl acetate (26 g, 0.21 mol) is added. The mixture is stirred at -20 to -30 °C for 1 hour.

  • A solution of ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)butanoate (20 g, 0.050 mol) in THF (20 ml) is added at -75 °C, and the reaction is stirred at -70 to -75 °C for 2 hours.

  • The reaction is quenched with methanol (15 ml) followed by water (200 ml).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 200 ml).

  • The combined organic layers are treated with a desilylating agent (e.g., tetrabutylammonium fluoride) to remove the silyl protecting group.

  • The crude product is purified by column chromatography to yield this compound.

This method offers a more streamlined approach, avoiding the need for protecting groups and cryogenic temperatures.

  • Under a nitrogen atmosphere, tert-butyl acetate and 1,8-diazabicycloundec-7-ene (DBU) are added to 2-methyltetrahydrofuran to prepare solution A.[7]

  • Ethyl (R)-4-cyano-3-hydroxybutyrate is dissolved in 2-methyltetrahydrofuran to obtain solution B.[7]

  • Solutions A and B are simultaneously added dropwise to a small amount of 2-methyltetrahydrofuran, maintaining the reaction temperature at 20-30 °C.[7]

  • The reaction mixture is stirred for 1-5 hours after the addition is complete.[7]

  • Water is added dropwise to the reaction system, and the mixture is allowed to stand for phase separation.[7]

  • The organic phase is concentrated under reduced pressure to obtain the product.[7]

  • The solvent and DBU can be recovered from the organic and aqueous phases, respectively.[7]

Applications in Drug Development

The primary application of this compound is as a pivotal intermediate in the asymmetric synthesis of Atorvastatin.[1][9][10] The (R)-configuration of the hydroxyl group is crucial for the subsequent stereoselective reduction to form the desired (3R, 5R)-dihydroxy side chain of Atorvastatin.[9] This diol side chain is the key pharmacophore responsible for the drug's inhibitory activity on HMG-CoA reductase.[6]

Furthermore, this compound serves as a substrate in biocatalytic reductions, for example, using microorganisms like Rhodotorula glutinis, to produce the corresponding diol, t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate.[1] This highlights its utility in both chemical and enzymatic synthetic strategies in pharmaceutical manufacturing.

Conclusion

This compound is a high-value chiral intermediate with a well-established role in the synthesis of Atorvastatin. The synthetic methods outlined in this guide, particularly the more recent DBU-mediated approach, offer efficient routes to this compound. While detailed spectroscopic and physical data remain somewhat scattered in the public domain, the information provided here serves as a solid foundation for researchers and professionals in drug development. Further research into the crystallographic structure and a more comprehensive public repository of its analytical data would be beneficial to the scientific community.

References

Technical Guide: (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester (CAS 125988-01-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester, a key intermediate in the synthesis of Atorvastatin.

Chemical Identity and Structure

Chemical Name: (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester[1]

CAS Number: 125988-01-4[1]

Synonyms: R-tert-Butyl 6-Cyano-5-hydroxy-3-oxohexanoate, (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester[1][2]

Molecular Formula: C₁₁H₁₇NO₄[1][3][4]

Molecular Weight: 227.26 g/mol [1][3][4]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester. It is important to note that most of the available data is computationally predicted.

PropertyValueSource
Appearance Light Yellow Thick Oil[1][5]
Physical Form Liquid[6]
Solubility Slightly soluble in water (13 g/L at 25°C)[7]
Storage Temperature 2-8°C (Refrigerator)[1][6]
Purity ≥95-97%[6][8]
Boiling Point No experimental data available
Melting Point No experimental data available
pKa No experimental data available
LogP (Computed) -0.1PubChem
Hydrogen Bond Donor Count (Computed) 1PubChem
Hydrogen Bond Acceptor Count (Computed) 5PubChem
Rotatable Bond Count (Computed) 7PubChem
Topological Polar Surface Area (Computed) 87.4 ŲPubChem

Synthesis

(5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester is a chiral intermediate primarily synthesized for the production of Atorvastatin.[9][10] The synthesis generally involves the condensation of a protected cyanohydrin derivative with a tert-butyl acetate enolate.

Experimental Protocol: Synthesis of tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate

A patented method for the synthesis of this intermediate is outlined below.

Materials:

  • tert-butyl acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • (R)-4-cyano-3-hydroxybutyrate ethyl ester

  • Nitrogen gas

  • Water

Procedure:

  • Preparation of Solution A: Under a nitrogen atmosphere, charge a reaction vessel with tert-butyl acetate and 1,8-diazabicycloundec-7-ene (DBU) in 2-methyltetrahydrofuran. The molar ratio of tert-butyl acetate to DBU should be approximately 1:1 to 1:1.05. Heat the mixture to reflux and stir for 1-5 hours. After the reaction, slowly cool the solution to 25-30°C.

  • Preparation of Solution B: In a separate vessel, dissolve (R)-4-cyano-3-hydroxybutyrate ethyl ester in 2-methyltetrahydrofuran.

  • Reaction: Slowly and simultaneously add Solution A and Solution B dropwise to a reaction vessel containing a small amount of 2-methyltetrahydrofuran. Maintain the reaction temperature at 20-30°C throughout the addition. After the addition is complete, continue stirring for 1-5 hours.

  • Work-up and Isolation: After the reaction is complete, add water dropwise to the reaction mixture. Allow the layers to separate. The organic phase is then concentrated under reduced pressure to yield (R)-6-cyano-5-hydroxy-3-carbonyl hexanoic acid tert-butyl ester. The solvent and DBU can be recovered from the aqueous and organic phases, respectively.

This process is noted for its operational safety and environmental friendliness as it avoids cryogenic temperatures and hazardous reagents like lithium and sodium metal.

Role in Atorvastatin Synthesis

(5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester is a crucial chiral building block in the synthesis of Atorvastatin.[9][10] Its specific stereochemistry is essential for establishing the correct stereochemistry in the final active pharmaceutical ingredient.

The synthesis of Atorvastatin involves a multi-step process where this intermediate is further elaborated to construct the dihydroxy heptanoic acid side chain, a key structural feature of statins responsible for their HMG-CoA reductase inhibitory activity.

Atorvastatin Synthesis Workflow

The following diagram illustrates the position of CAS 125988-01-4 in a simplified Atorvastatin synthesis pathway.

G Simplified Atorvastatin Synthesis Workflow A tert-butyl acetate + (R)-4-cyano-3-hydroxybutyrate ethyl ester B (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester (CAS 125988-01-4) A->B Condensation C Further Elaboration & Paal-Knorr Pyrrole Synthesis B->C Multi-step Conversion D Atorvastatin C->D Final Assembly

References

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate, a key intermediate in the synthesis of atorvastatin. The information presented herein is intended to support research, development, and formulation activities by providing essential data on the physicochemical properties of this molecule.

Introduction

This compound (CAS Number: 125988-01-4) is a chiral molecule of significant interest in the pharmaceutical industry. Its specific stereochemistry is crucial for its role as a building block in the synthesis of atorvastatin, a widely used cholesterol-lowering medication. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust purification methods, and ensuring the quality and shelf-life of the intermediate and, ultimately, the final active pharmaceutical ingredient (API).

This guide summarizes available data on the solubility of this compound in various solvents and discusses its stability profile under different environmental conditions. Detailed experimental protocols for determining these properties are also provided to assist researchers in their laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
Appearance Light yellow oil
CAS Number 125988-01-4

Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, based on qualitative reports and the solubility of structurally similar compounds, such as β-keto esters and other moderately polar organic molecules, a solubility profile can be estimated.

Qualitative Solubility

The compound is reported to be soluble in the following organic solvents:

  • Chloroform

  • Ethyl acetate

  • Methanol

Estimated Quantitative Solubility

The following table provides estimated solubility values for this compound in a range of common laboratory solvents. These estimations are based on the known solubility of analogous compounds like ethyl acetoacetate and should be confirmed experimentally.

SolventEstimated Solubility (g/L) at 20°C
Methanol> 200
Ethanol> 200
Isopropyl Alcohol> 150
Ethyl Acetate> 200
Dichloromethane> 200
Acetone> 200
Acetonitrile> 150
Tetrahydrofuran (THF)> 200
Toluene~ 50-100
Heptane< 10
Water~ 10-20
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> on solubility measurements.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, ethyl acetate)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. The presence of three key functional groups—a β-keto ester, a nitrile, and a tert-butyl ester—dictates its degradation pathways.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis of the tert-Butyl Ester: This can occur under both acidic and basic conditions to yield the corresponding carboxylic acid and tert-butanol.

  • Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed, typically under more vigorous acidic or basic conditions, to form a carboxylic acid or an amide intermediate.

  • Decarboxylation: The β-keto acid formed from the hydrolysis of the tert-butyl ester is susceptible to decarboxylation, particularly upon heating.

G A This compound B (R)-6-Cyano-5-hydroxy-3-oxohexanoic acid A->B Ester Hydrolysis (Acid/Base) C tert-Butanol A->C Ester Hydrolysis (Acid/Base) D (R)-5-hydroxy-3-oxohexanoic acid-6-amide A->D Nitrile Hydrolysis (Mild) F Decarboxylation Products B->F Decarboxylation (Heat) E (R)-5-hydroxy-3-oxohexanedioic acid D->E Amide Hydrolysis G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation A Stock Solution of This compound B Acidic Hydrolysis (HCl, Heat) A->B C Basic Hydrolysis (NaOH, Heat) A->C D Oxidative (H₂O₂, RT) A->D E Thermal (Heat) A->E F Photolytic (Light/UV) A->F G Sampling at Time Points B->G C->G D->G E->G F->G H Neutralization (for Acid/Base Samples) G->H I HPLC-PDA/MS Analysis G->I H->I J Degradation Kinetics I->J K Degradation Product Identification I->K

References

Key Intermediates in the Synthesis of HMG-CoA Reductase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal chemical intermediates in the synthesis of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins. Statins are instrumental in managing hypercholesterolemia by inhibiting a key enzyme in the cholesterol biosynthesis pathway. The efficiency of statin synthesis, and therefore their accessibility, is critically dependent on the stereoselective and high-yield production of key chiral intermediates. This document details the synthesis, experimental protocols, and relevant biological pathways associated with these core structures.

Core Intermediates: The Chiral Synthon

The therapeutic efficacy of statins is intrinsically linked to the specific stereochemistry of a conserved dihydroxyheptanoic acid side chain. The synthesis of this chiral moiety is a focal point in the manufacturing of leading statins such as atorvastatin and rosuvastatin. Two central intermediates have emerged as cornerstones in these synthetic routes:

  • For Atorvastatin: tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125995-13-3) is a cornerstone in the multi-step creation of Atorvastatin.[1][2] Its precisely configured chiral centers are essential for the final drug's ability to effectively inhibit HMG-CoA reductase.[1][2]

  • For Rosuvastatin: tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 124752-23-4), also known as tert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, serves as a critical chiral building block for Rosuvastatin.[3][4]

These intermediates provide the necessary stereocenters and functional groups for subsequent elaboration into the final active pharmaceutical ingredients (APIs).[1][2][3][4]

Synthetic Strategies and Quantitative Data

The synthesis of these key intermediates is achieved through various strategies, including traditional chemical synthesis and innovative biocatalytic methods. The choice of route often depends on factors such as stereoselectivity, yield, scalability, and environmental impact.

Chemical Synthesis Approaches

The Paal-Knorr synthesis is a classical method for constructing the pyrrole ring of atorvastatin. This convergent approach involves the condensation of a 1,4-dicarbonyl compound with the primary amine of the key intermediate, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[5][6][7]

StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Pyrrole Formation1,4-diketone, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetatePivalic acid, Sodium hydroxideToluene50 then reflux---[8]
Pyrrole Formation1,4-diketone, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetateZinc acetateTHF, MTBEReflux---[5]
RecrystallizationCrude atorvastatin intermediateAnhydrous ethanol---62.55-[9]

The Wittig reaction is a prominent method for forming the carbon-carbon double bond in the rosuvastatin side chain. This reaction typically involves the coupling of a pyrimidine-containing phosphonium ylide with the aldehyde group of tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate.[10][11][12]

StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)E:Z RatioReference
Wittig Olefinationtert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, Pyrimidine phosphonium saltPotassium carbonateDMSO70-755-7--[10][13]
Liquid-Assisted Wittigtert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, Pyrimidine phosphonium salt1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-2516-76:24[10]
Biocatalytic Synthesis of Statin Side Chains

Biocatalysis offers a green and highly stereoselective alternative for the synthesis of the chiral side chain of statins.[14][15][16] Enzymes such as ketoreductases (KREDs), halohydrin dehalogenases (HHDHs), and deoxyribose-phosphate aldolases (DERA) are employed to establish the desired stereochemistry with high fidelity.[15][16]

EnzymeReaction TypeSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Reference
Ketoreductase (KRED)Asymmetric reductionEthyl-4-chloroacetoacetate(S)-ethyl-4-chloro-3-hydroxybutyrate96>99.5[16]
Halohydrin dehalogenase (HHDH)Cyanation(S)-ethyl-4-chloro-3-hydroxybutyrateEthyl (S)-4-cyano-3-hydroxybutyrate--[16]
DiketoreductaseStereoselective double reductionβ,δ-diketo esterChiral diol ester--[14]
Ketoreductase (KRED-06)Stereoselective reductiontert-Butyl 3-oxo-5-hexenoatetert-Butyl (R)-3-hydroxyl-5-hexenoate96.2>99.9[17]
Deoxyribose-phosphate aldolase (DERA)Tandem aldol reactionAcetaldehyde, ChloroacetaldehydeChiral lactol intermediate->99.9[15]

Experimental Protocols

Paal-Knorr Synthesis of Atorvastatin Intermediate

Objective: To synthesize the protected atorvastatin molecule via a Paal-Knorr condensation.

Materials:

  • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide (1,4-diketone)

  • tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

  • Pivalic acid

  • 50% Sodium hydroxide solution

  • Toluene

  • Nitrogen gas supply

  • Reaction vessel with reflux condenser and water separator

Procedure:

  • To a solution of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (3 g, 10.9 mmol) in toluene (8.65 g), add the 1,4-diketone (1.09 eq, 5.03 g).[8]

  • Warm the mixture to 50°C under a nitrogen atmosphere.[8]

  • At 50°C, add pivalic acid (0.7 eq, 0.69 g) followed by 50% sodium hydroxide solution (0.61 g, 7.6 mmol).[8]

  • Heat the resulting suspension to reflux under a nitrogen atmosphere with concomitant removal of water using a Dean-Stark apparatus.[8]

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and proceed with workup and purification, which may involve washing with aqueous solutions and crystallization from an appropriate solvent system.

Wittig Reaction for Rosuvastatin Intermediate

Objective: To synthesize a key rosuvastatin intermediate via a Wittig reaction.

Materials:

  • tert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (D7)

  • [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide (Z9)

  • Potassium carbonate

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Water

  • Isopropanol

  • 4-necked round bottom flask with mechanical stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 250 mL 4-necked round bottom flask, add DMSO (150 mL), potassium carbonate (33.54 g), Z9 (50 g), and D7 (20.87 g) at 25-35°C with stirring (250 rpm).[10][13]

  • Heat the reaction mixture to 70-75°C for 5 to 7 hours.[10][13]

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture to 25-35°C.[10][13]

  • Add toluene (250 mL) to dilute the mixture and stir for 30 minutes.

  • Add water (100 mL) to the organic layer, stir for 30 minutes, and then separate the layers.

  • Wash the organic layer with water (2 x 100 mL).

  • Distill the organic layer on a rotary evaporator at 50-60°C under vacuum.[13]

  • To the residue, add isopropanol (100 mL) and maintain for 30 minutes.

  • Cool the mixture to 25-30°C, then further cool to 10°C for 30 minutes to precipitate the product.

  • Filter the precipitate and dry to obtain the desired intermediate.

HMG-CoA Reductase Signaling Pathway and Experimental Workflows

The following diagrams illustrate the HMG-CoA reductase signaling pathway and a generalized workflow for the synthesis of the key statin intermediates.

HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... SREBP SREBP Cholesterol->SREBP Low levels activate HMG_CoA_Reductase HMG-CoA Reductase Statins Statins Statins->HMG_CoA_Reductase Inhibition Transcription Gene Transcription SREBP->Transcription Promotes Transcription->HMG_CoA_Reductase Increased Synthesis

Caption: HMG-CoA Reductase Signaling Pathway.

Statin_Intermediate_Synthesis Start Starting Materials (e.g., acetoacetate derivatives) Step1 Stereoselective Reduction (Chemical or Biocatalytic) Start->Step1 Intermediate1 Chiral Hydroxy Ester Step1->Intermediate1 Step2 Functional Group Interconversion/Protection Intermediate1->Step2 Intermediate2 Key Aldehyde/Amine Intermediate Step2->Intermediate2 Step3 Coupling Reaction (e.g., Wittig, Paal-Knorr) Intermediate2->Step3 FinalIntermediate Protected Statin Side Chain Step3->FinalIntermediate

Caption: Generalized Synthetic Workflow for Statin Intermediates. Synthetic Workflow for Statin Intermediates.

References

Chiral Precursors for Atorvastatin Calcium Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin calcium, the active ingredient in the top-selling drug Lipitor®, is a synthetic lipid-lowering agent. Its efficacy is critically dependent on the precise stereochemistry of its side chain, which contains two chiral centers at the C-3 and C-5 positions. The synthesis of this chiral dihydroxyheptanoate side chain is a key challenge in the manufacturing of atorvastatin. This technical guide provides an in-depth overview of the primary chiral precursors used in atorvastatin synthesis, detailing their synthetic routes, experimental protocols, and comparative quantitative data.

Core Chiral Precursors and Synthetic Strategies

The synthesis of atorvastatin typically follows a convergent approach where a chiral side-chain precursor is coupled with the heterocyclic pyrrole core, often via a Paal-Knorr condensation.[1] The primary strategies for obtaining these optically pure precursors can be broadly categorized into chemical and chemoenzymatic methods.

Two of the most significant chiral precursors are:

  • tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1) : A versatile intermediate where the syn-1,3-diol is protected as an acetonide. This precursor contains the complete carbon backbone and the required stereochemistry for the side chain.

  • Ethyl (R)-4-cyano-3-hydroxybutyrate (2) : A key four-carbon building block that allows for the stepwise construction of the atorvastatin side chain.[2][3]

A third important strategy involves the direct enzymatic synthesis of a lactol or lactone precursor.

  • (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol (3) : A lactol intermediate produced via a highly efficient aldolase-catalyzed reaction.[4]

Synthesis of Key Chiral Precursors

Precursor 1: tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

This precursor is a cornerstone for many industrial syntheses of atorvastatin. One prominent chemical route involves asymmetric hydrogenation to establish the chiral centers.

Synthetic Pathway Overview:

A multi-step synthesis starting from N-carbobenzyloxy-β-alanine establishes the chiral centers through an asymmetric hydrogenation reaction using a Ruthenium-BINAP catalyst.[5] The syn-1,3-diol is then protected as an acetonide.

G cluster_0 Synthesis of Precursor 1 A N-Cbz-β-alanine B β-Ketoester A->B 1. CDI 2. Potassium Ethyl Malonate, MgCl2 C β-Hydroxyester (Racemic) B->C Reduction D β-Hydroxyester (Chiral) C->D Asymmetric Hydrogenation (Ru-BINAP catalyst) E syn-1,3-Diol D->E Reduction F Acetonide Protected Diol E->F 2,2-Dimethoxypropane, Acetone G Precursor 1 (Amine) F->G Chain extension & amination

Figure 1: Chemical synthesis pathway for Precursor 1.

Experimental Protocol: Asymmetric Hydrogenation (Key Step) [5]

  • Preparation of β-Ketoester: N-carbobenzyloxy-β-alanine is condensed with N,N'-carbonyldiimidazole (CDI). The resulting imidazolide is reacted with potassium ethyl malonate in the presence of MgCl₂ to yield the β-ketoester.

  • Asymmetric Hydrogenation: The β-ketoester is subjected to asymmetric hydrogenation using a Ru-BINAP complex catalyst. This step is crucial for establishing the (R)-configuration at the hydroxyl group with high enantioselectivity.

  • Subsequent Steps: The resulting chiral β-hydroxyester undergoes further reduction and protection steps to form the final acetonide-protected amino side chain. A nine-step route starting from (R)-epichlorohydrin has also been developed, affording the target compound in a 55% overall yield.[6][7]

Precursor 2: Ethyl (R)-4-cyano-3-hydroxybutyrate

This chiral building block is synthesized through various chemical and enzymatic methods. Chemoenzymatic routes are often preferred for their high selectivity and milder reaction conditions.

Synthetic Pathway Overview (Chemoenzymatic):

A common industrial approach involves the asymmetric reduction of a keto-ester precursor using a ketoreductase (KRED) enzyme, followed by cyanation catalyzed by a halohydrin dehalogenase (HHDH).[8][9]

G cluster_1 Chemoenzymatic Synthesis of Precursor 2 A Ethyl 4-chloro-3-oxobutanoate B Ethyl (S)-4-chloro-3-hydroxybutanoate A->B Asymmetric Reduction (Ketoreductase, KRED) Cofactor Regeneration (GDH) C Precursor 2 B->C Cyanolysis (Halohydrin dehalogenase, HHDH) NaCN

Figure 2: Chemoenzymatic pathway for Precursor 2.

Experimental Protocol: Nitrilase-Catalyzed Desymmetrization [10]

  • Starting Material: The process begins with the reaction of low-cost epichlorohydrin with cyanide to produce 3-hydroxyglutaronitrile (3-HGN), a prochiral dinitrile.

  • Enzymatic Desymmetrization: A nitrilase enzyme is used to selectively hydrolyze one of the two nitrile groups of 3-HGN to a carboxylic acid, creating the chiral center. The reaction is optimized to run at a high substrate concentration (3 M) at pH 7.5 and 27 °C.

  • Esterification: The resulting (R)-4-cyano-3-hydroxybutyric acid is then esterified to yield the final product, ethyl (R)-4-cyano-3-hydroxybutyrate.

Precursor 3: Lactol/Lactone Intermediate via DERA Catalysis

Deoxyribose-5-phosphate aldolase (DERA) offers a powerful route to the statin side chain by catalyzing a tandem aldol reaction. This method constructs the carbon backbone and sets both stereocenters in a single pot.[11]

Synthetic Pathway Overview (DERA-catalyzed):

The DERA enzyme catalyzes the sequential aldol addition of two molecules of acetaldehyde to an acceptor aldehyde (e.g., chloroacetaldehyde). The product spontaneously cyclizes to form a stable lactol intermediate.[4][12]

G cluster_2 DERA-Catalyzed Synthesis of Lactol Precursor A Acetaldehyde (2 eq) + Chloroacetaldehyde (1 eq) B Linear Aldol Adducts A->B DERA-catalyzed Tandem Aldol Reaction C Precursor 3 ((4R,6S)-6-(chloromethyl)tetrahydro -2H-pyran-2,4-diol) B->C Spontaneous Cyclization D Lactone Intermediate C->D Oxidation (e.g., GDH)

Figure 3: DERA-catalyzed pathway to lactol/lactone precursor.

Experimental Protocol: Whole-Cell DERA Biotransformation [4]

  • Biocatalyst Preparation: Escherichia coli cells overexpressing the native E. coli deoC gene (DERA) are cultivated in a high-density fed-batch fermentation. The fermentation broth can be used directly as a whole-cell biocatalyst.

  • Bioconversion: The whole-cell biocatalyst is used for the conversion of chloroacetaldehyde and acetaldehyde into the corresponding lactol. The reaction is typically run as a fed-batch process to control substrate concentrations and optimize productivity.

  • Product Isolation: Following the bioconversion, the lactol product is isolated and can be further oxidized to the corresponding lactone, which is a key intermediate for statin synthesis.[9]

Final Assembly: Paal-Knorr Condensation

The culmination of the synthesis involves the Paal-Knorr reaction, which constructs the central pyrrole ring of atorvastatin. In this step, a chiral amino-precursor, such as tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate , is condensed with a highly substituted 1,4-diketone.[13]

Experimental Protocol: Paal-Knorr Pyrrole Synthesis [13][14]

  • Reactants: The diketone intermediate (e.g., 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide) and the chiral amine side-chain are dissolved in a suitable solvent system.

  • Solvent and Catalyst: A mixture of toluene and heptane is commonly used as the solvent.[15] Pivalic acid is added as a catalyst to accelerate the reaction.[13][16]

  • Reaction Conditions: The mixture is heated to reflux (approx. 85-95 °C) with continuous removal of water, typically using a Dean-Stark apparatus, for 18-24 hours.[14]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and subjected to an aqueous work-up. The organic layer is washed, dried, and concentrated to yield the crude protected atorvastatin, which is then purified, often by crystallization.

G cluster_3 Final Assembly via Paal-Knorr Reaction A Precursor 1 (Chiral Amine Side-Chain) C Protected Atorvastatin A->C Pivalic Acid Toluene/Heptane, Reflux B 1,4-Diketone B->C D Atorvastatin Calcium C->D Deprotection & Salt Formation

Figure 4: Convergent Paal-Knorr synthesis of Atorvastatin.

Quantitative Data Summary

The choice of synthetic route is often dictated by factors such as cost, scalability, efficiency, and stereoselectivity. Chemoenzymatic routes frequently offer superior stereochemical control.

Precursor/RouteKey TransformationYieldEnantiomeric/Diastereomeric ExcessReference
Precursor 1 Synthesis (from (R)-epichlorohydrin)55% (overall, 9 steps)High[6][7]
Precursor 2 Synthesis Nitrilase Desymmetrization56.7% (overall)99% ee[10]
Precursor 2 Synthesis KRED/HHDH Route67.13%>99% ee[17]
Precursor 3 Synthesis DERA-catalyzed Aldol>80%>99.9% ee, 96.6% de[4][11]
Paal-Knorr Condensation Pyrrole Formationup to 75%-[15]

Conclusion

The synthesis of chiral precursors is a critical aspect of atorvastatin calcium production. While various chemical synthesis routes have been established, chemoenzymatic methods, particularly those employing ketoreductases, nitrilases, and deoxyribose-5-phosphate aldolase (DERA), have become increasingly prominent. These biocatalytic approaches offer significant advantages, including exceptional stereoselectivity, milder reaction conditions, and the potential for more sustainable and cost-effective manufacturing processes. The continued development of novel biocatalysts and process optimization will further enhance the efficiency of producing these vital chiral intermediates for one of the world's most important medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate (CAS 125988-01-4) is a critical chiral intermediate in the synthesis of high-value pharmaceuticals, most notably Atorvastatin, a widely used cholesterol-lowering drug.[1] The stereochemical integrity of this molecule is paramount for the therapeutic efficacy of the final active pharmaceutical ingredient.[1] This document outlines two distinct chemical synthesis protocols for this key intermediate, providing detailed methodologies and comparative data to assist researchers and drug development professionals in its preparation. The protocols described are based on the Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction.

Chemical Profile

PropertyValue
IUPAC Name tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol [2][3]
CAS Number 125988-01-4[1][2]
Appearance Liquid[4]
Purity ≥97%[1][2]

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below. The first protocol involves the use of a strong lithium amide base at cryogenic temperatures, while the second employs an organic base at ambient temperature.

Protocol 1: Cryogenic Synthesis using Lithium Diisopropylamide (LDA)

This protocol is adapted from established methods utilizing a strong, non-nucleophilic base at low temperatures to facilitate the Claisen condensation.

Experimental Protocol:

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a solution of diisopropylamine (23.2 g, 0.23 mol) in tetrahydrofuran (THF, 100 ml), add n-butyl lithium in hexane (14.4 ml, 0.21 mol) at a temperature of -5 to -10°C.

    • Stir the resulting mixture at -5 to -10°C for 30 minutes.

  • Formation of the tert-Butyl Acetate Enolate:

    • Cool the LDA solution to approximately -45°C.

    • Add tert-butyl acetate (26 g, 0.21 mol) to the reaction mixture.

    • Stir the mixture at -20 to -30°C for 1 hour.

  • Claisen Condensation:

    • Prepare a solution of ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (20 g, 0.050 mol) in THF (20 ml). Note: This protocol variation uses a protected starting material.

    • Cool the enolate solution to approximately -75°C.

    • Add the solution of the protected cyano ester to the reaction mixture at -75°C.

    • Stir the reaction mixture at -70 to -75°C for 2 hours.

  • Work-up and Isolation:

    • The specific work-up procedure to remove the silyl protecting group and isolate the final product is not fully detailed in the provided source but would typically involve an acidic workup to both quench the reaction and deprotect the hydroxyl group.

Logical Workflow for Protocol 1

cluster_LDA LDA Preparation cluster_Enolate Enolate Formation cluster_Condensation Condensation cluster_Final Product Isolation Diisopropylamine Diisopropylamine in THF LDA LDA Solution (-5 to -10°C) Diisopropylamine->LDA nBuLi n-Butyl Lithium nBuLi->LDA Enolate Lithium Enolate (-20 to -30°C) LDA->Enolate tBuOAc tert-Butyl Acetate tBuOAc->Enolate Reaction Claisen Condensation (-70 to -75°C) Enolate->Reaction CyanoEster Protected (R)-4-cyano- 3-hydroxybutanoate CyanoEster->Reaction Workup Acidic Work-up & Deprotection Reaction->Workup Product tert-Butyl (R)-6-Cyano- 5-hydroxy-3-oxohexanoate Workup->Product

Caption: Workflow for Cryogenic Synthesis (Protocol 1).

Protocol 2: Ambient Temperature Synthesis using an Organic Base

This protocol offers a more energy-efficient and potentially safer alternative by avoiding cryogenic temperatures and pyrophoric reagents like n-butyl lithium.[5]

Experimental Protocol:

  • Preparation of Reagent Solution A:

    • Under a nitrogen atmosphere, add tert-butyl acetate and 1,8-diazabicycloundec-7-ene (DBU) to 2-methyltetrahydrofuran. The molar ratio of tert-butyl acetate to DBU should be 1:1 to 1:1.05.[5]

    • Heat the mixture to reflux and stir for 1-5 hours.

    • Slowly cool the solution to 25-30°C to obtain solution A.[5]

  • Preparation of Reagent Solution B:

    • Dissolve (R)-4-cyano-3-hydroxy ethyl butyrate in 2-methyltetrahydrofuran to obtain solution B. The molar ratio of the cyano ester to tert-butyl acetate is 1:1 to 1:1.1.[5]

  • Claisen Condensation:

    • Into a separate reactor containing a small amount of 2-methyltetrahydrofuran, simultaneously add solution A and solution B dropwise.

    • Maintain the reaction temperature between 20-30°C during the addition.[5]

    • After the addition is complete, continue stirring for 1-5 hours.[5]

  • Work-up and Isolation:

    • Add water dropwise to the reaction system (5-10% of the volume of 2-methyltetrahydrofuran).[5]

    • Allow the mixture to stand for phase separation.

    • Concentrate the organic phase under reduced pressure to obtain the final product. The solvent and DBU can be recovered from the aqueous phase.[5]

Logical Workflow for Protocol 2

cluster_A Solution A Preparation cluster_B Solution B Preparation cluster_Condensation Condensation cluster_Final Product Isolation tBuOAc_DBU tert-Butyl Acetate + DBU in 2-MeTHF Reflux Reflux (1-5h) tBuOAc_DBU->Reflux SolutionA Solution A (25-30°C) Reflux->SolutionA Reaction Simultaneous Addition (20-30°C, 1-5h) SolutionA->Reaction CyanoEster (R)-4-cyano-3-hydroxy ethyl butyrate in 2-MeTHF SolutionB Solution B CyanoEster->SolutionB SolutionB->Reaction Workup Water Quench & Phase Separation Reaction->Workup Concentration Concentration of Organic Phase Workup->Concentration Product tert-Butyl (R)-6-Cyano- 5-hydroxy-3-oxohexanoate Concentration->Product

Caption: Workflow for Ambient Temperature Synthesis (Protocol 2).

Data Summary

The following table summarizes the key quantitative parameters for the described synthesis protocols.

ParameterProtocol 1 (Cryogenic)Protocol 2 (Ambient Temp.)
Base Lithium Diisopropylamide1,8-Diazabicycloundec-7-ene (DBU)
Solvent Tetrahydrofuran (THF)2-Methyltetrahydrofuran
Reaction Temp. -75°C to -20°C20°C to 30°C
Reaction Time Approx. 3 hours1-5 hours
Key Advantages Well-established methodMilder conditions, no cryogenics, reagent recovery[5]
Key Disadvantages Requires cryogenic temperatures, pyrophoric reagentsRequires simultaneous controlled addition

Conclusion

The synthesis of this compound can be achieved through multiple synthetic routes. The choice between a cryogenic protocol using a strong lithium base and an ambient temperature protocol with an organic base will depend on the available equipment, safety considerations, and desired process scalability. The ambient temperature protocol presents a greener and potentially more cost-effective alternative by avoiding extremely low temperatures and allowing for reagent recovery.[5] Both methods provide access to a crucial building block for the synthesis of Atorvastatin and other pharmaceutical compounds.

References

Application Notes and Protocols for the Asymmetric Reduction of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The asymmetric reduction of tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate is a critical step in the synthesis of the cholesterol-lowering drug, atorvastatin. This reaction converts the prochiral ketone at the C3 position into a chiral alcohol, establishing one of the two stereocenters in the diol side chain of the final active pharmaceutical ingredient. Achieving high diastereoselectivity and enantioselectivity is paramount for the efficacy and safety of the drug. Both biocatalytic and chemo-catalytic methods have been developed for this key transformation, with biocatalysis, in particular, offering a green and highly selective approach. These application notes provide an overview of the available methods, detailed protocols, and comparative data to guide researchers and drug development professionals in this synthetic endeavor.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the asymmetric reduction of this compound to yield the corresponding diol, primarily the desired (3R,5R)-dihydroxyhexanoate.

Catalyst SystemSubstrate ConcentrationCo-substrate/ReductantTemperature (°C)pHDiastereomeric Excess (de)Yield/ConversionReference
Rhodotorula glutinis ZJB-09224 (heat-treated whole cells)15.0 g/LSodium lactate (60.0 g/L)357.599.2%~92% (calculated from molarity)[1]
Engineered E. coli co-expressing KlAKRm and EsGDHup to 60.0 g/LGlucose--> 99.5%Complete conversion[2]
Engineered E. coli co-expressing LbCRM8 and BmGDH300 g/LGlucose40-> 99.5%Complete conversion[3]
Aldo-keto reductase (KmAKR) mutant with GDHup to 450 g/LGlucose40-> 99.5%Complete conversion[4]
Methoxydiethylborane / Sodium Borohydride---85 to -97---[5]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using Whole Cells of Rhodotorula glutinis

This protocol is based on the work by Li et al. (2015) and describes the use of heat-treated Rhodotorula glutinis cells for the stereoselective reduction of this compound.[1]

1. Materials and Reagents:

  • Rhodotorula glutinis ZJB-09224 cells

  • This compound (Substrate)

  • Sodium lactate (Co-substrate)

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (shaker, centrifuge, rotary evaporator)

2. Procedure:

  • Cell Preparation and Heat Treatment:

    • Cultivate Rhodotorula glutinis ZJB-09224 cells according to standard microbiological procedures.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in phosphate buffer (pH 7.5) to a desired concentration (e.g., 40.0 g/L dry cell weight).

    • Heat the cell suspension at 45°C for 25 minutes to enhance stereoselectivity.[1]

    • Cool the cell suspension to the reaction temperature.

  • Asymmetric Reduction:

    • In a reaction vessel, combine the heat-treated cell suspension, this compound (to a final concentration of 15.0 g/L), and sodium lactate (to a final concentration of 60.0 g/L).[1]

    • Incubate the reaction mixture at 35°C with shaking for 40 hours.[1]

    • Monitor the progress of the reaction by TLC or HPLC.

  • Product Extraction and Isolation:

    • After the reaction is complete, centrifuge the mixture to separate the cells.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product, tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate.

    • Purify the crude product by column chromatography if necessary.

4. Analysis:

  • Determine the diastereomeric excess (de) of the product by chiral HPLC analysis.

Protocol 2: General Chemo-catalytic Asymmetric Reduction

This protocol provides a general procedure for the diastereoselective reduction of β-hydroxy ketones using a borane-based reducing agent, adapted from principles described for similar transformations. A specific example is the reduction using methoxydiethylborane and sodium borohydride as mentioned in a patent.[5]

1. Materials and Reagents:

  • This compound (Substrate)

  • Methoxydiethylborane in Tetrahydrofuran (THF)

  • Sodium borohydride

  • Anhydrous THF

  • Anhydrous Methanol

  • Aqueous hydrochloric acid solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

2. Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Dissolve this compound in a mixture of anhydrous THF and anhydrous methanol under a nitrogen atmosphere.

    • Cool the solution to between -85°C and -97°C using a suitable cooling bath (e.g., liquid nitrogen/ethanol).

  • Reduction:

    • Slowly add a solution of methoxydiethylborane in THF to the cooled substrate solution.

    • Add sodium borohydride portion-wise over several hours, maintaining the temperature between -85°C and -97°C.[5]

    • Stir the reaction mixture at this temperature for several hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up and Isolation:

    • Quench the reaction by carefully adding an aqueous hydrochloric acid solution at 0°C.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude diol product.

    • Purify the crude product by column chromatography.

4. Analysis:

  • Characterize the product by NMR and mass spectrometry.

  • Determine the diastereomeric excess by chiral HPLC or GC analysis.

Visualizations

Biocatalytic Reduction Workflow

Biocatalytic_Reduction_Workflow cluster_prep Cell Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation Cultivation Cultivation of Rhodotorula glutinis Harvesting Harvesting Cells (Centrifugation) Cultivation->Harvesting HeatTreatment Heat Treatment (45°C, 25 min) Harvesting->HeatTreatment Reaction Bioreduction (Substrate, Co-substrate, 35°C, 40h) HeatTreatment->Reaction Biocatalyst Separation Cell Separation (Centrifugation) Reaction->Separation Reaction Mixture Extraction Liquid-Liquid Extraction Separation->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification Drying->Purification FinalProduct FinalProduct Purification->FinalProduct Final Product (Diol)

Caption: Workflow for the biocatalytic asymmetric reduction.

Chemo-catalytic Reaction Pathway

Chemo_Catalytic_Pathway Substrate tert-Butyl (R)-6-Cyano- 5-hydroxy-3-oxohexanoate Intermediate Borane-Substrate Complex Substrate->Intermediate + Methoxydiethylborane (-85 to -97°C) Product tert-Butyl (3R,5R)-6-Cyano- 3,5-dihydroxyhexanoate Intermediate->Product + Sodium Borohydride

Caption: Simplified pathway for chemo-catalytic reduction.

Logical Relationship of Methods

Logical_Relationship Goal Asymmetric Reduction of This compound Biocatalysis Biocatalysis Goal->Biocatalysis ChemoCatalysis Chemo-catalysis Goal->ChemoCatalysis WholeCell Whole-Cell Systems (e.g., Rhodotorula, E. coli) Biocatalysis->WholeCell IsolatedEnzyme Isolated Enzymes (e.g., KREDs, AKRs) Biocatalysis->IsolatedEnzyme BoraneReduction Borane-Based Reduction (e.g., NaBH4 with chiral auxiliary) ChemoCatalysis->BoraneReduction

Caption: Overview of methods for the asymmetric reduction.

References

Application Notes and Protocols: Tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate, with CAS number 125988-01-4, is a pivotal chiral building block in the field of organic synthesis, most notably for its application in the pharmaceutical industry.[1][2][3] Its stereochemically defined structure makes it an invaluable precursor for the synthesis of complex molecules, particularly the side chains of widely used HMG-CoA reductase inhibitors, a class of drugs commonly known as statins.[4] This document provides detailed application notes and experimental protocols for the use of this versatile intermediate.

Core Applications

The primary application of this compound is in the synthesis of the chiral side chain of several statins, including Atorvastatin.[1][5] The molecule contains a ketone and a hydroxyl group, which can be stereoselectively reduced to form a syn-1,3-diol, a key structural motif in these pharmaceuticals.

Synthesis of Statin Side Chains

The general synthetic strategy involves the diastereoselective reduction of the 3-oxo group of this compound to yield tert-butyl (3R, 5R)-6-cyano-3,5-dihydroxyhexanoate. This transformation is critical as it establishes the second stereocenter of the side chain. Both chemical and biocatalytic methods have been successfully employed for this reduction.

G A This compound B Diastereoselective Reduction A->B Chemical or Biocatalytic Reagents C tert-Butyl (3R, 5R)-6-Cyano-3,5-dihydroxyhexanoate B->C D Further Elaboration C->D E Statin Side Chain D->E

Caption: General synthetic workflow for statin side chain synthesis.

Quantitative Data Summary

The following table summarizes quantitative data from various methods for the diastereoselective reduction of this compound.

MethodReducing Agent/BiocatalystSubstrate ConcentrationDiastereomeric Excess (d.e.)YieldReference
Biocatalytic Reduction Rhodotorula glutinis ZJB-0922450 mM (15.0 g/L)99.2%-[6]
Biocatalytic Reduction Carbonyl Reductase & Glucose Dehydrogenase co-expressing E. coliUp to 450 g/L>99.5%-[5]

Experimental Protocols

Protocol 1: Biocatalytic Diastereoselective Reduction using Rhodotorula glutinis

This protocol is based on the work by Luo et al. for the asymmetric reduction of tert-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate.[6]

Materials:

  • This compound

  • Rhodotorula glutinis ZJB-09224 cells

  • Sodium lactate

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a suspension of Rhodotorula glutinis ZJB-09224 cells in phosphate buffer (pH 7.5).

  • Heat-treat the cell suspension at 45°C for 25 minutes to improve stereoselectivity.[6]

  • In a reaction vessel, combine the heat-treated cell suspension (40.0 g DCW/L), this compound (50 mM), and sodium lactate (0.54 M) as a co-substrate.[6]

  • Maintain the reaction at 35°C with agitation.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 40 hours.[6]

  • Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl (3R, 5R)-6-cyano-3,5-dihydroxyhexanoate.

  • Purify the crude product by silica gel column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare R. glutinis cell suspension B Heat treat cells at 45°C A->B C Combine cells, substrate, and co-substrate B->C D Incubate at 35°C with agitation C->D E Extract with ethyl acetate D->E F Dry and concentrate organic phase E->F G Purify by column chromatography F->G

Caption: Experimental workflow for biocatalytic reduction.

Protocol 2: Synthesis of this compound

This protocol is a representative chemical synthesis based on patent literature.[4]

Materials:

  • Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate

  • Diisopropylamine

  • n-Butyl lithium in hexane

  • tert-Butyl acetate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of diisopropylamine (23.2 g, 0.23 mol) in anhydrous THF (100 ml) at -5 to -10°C, add n-butyl lithium in hexane (14.4 ml, 0.21 mol) and stir for 30 minutes.[4]

  • Cool the reaction mixture to approximately -45°C and add tert-butyl acetate (26 g, 0.21 mol). Stir the resulting mixture at -20 to -30°C for 1 hour.[4]

  • Cool the reaction to about -75°C and add a solution of ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (20 g, 0.050 mol) in THF (20 ml).[4]

  • Stir the reaction mixture at -70 to -75°C for 2 hours.[4]

  • Quench the reaction by adding 1N HCl until the pH is acidic.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The silyl-protected intermediate is then deprotected using a suitable fluoride source (e.g., TBAF) or acidic conditions to yield this compound.

G A Diisopropylamine + n-BuLi in THF (-5 to -10°C) B LDA Formation A->B C Add tert-Butyl Acetate (-45°C) B->C D Lithium Enolate Formation C->D E Add Silyl-protected Cyano Ester (-75°C) D->E F Condensation Reaction E->F G Acidic Workup F->G H Silyl Deprotection G->H I This compound H->I

Caption: Synthesis pathway for the title compound.

Conclusion

This compound is a crucial intermediate in the synthesis of statins. The diastereoselective reduction of this compound can be achieved with high efficiency and stereoselectivity using both chemical and, increasingly, biocatalytic methods. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Application Notes and Protocols: tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate (CAS 125988-01-4) is a pivotal chiral building block in the field of pharmaceutical synthesis.[1][2] Its primary significance lies in its role as a key intermediate in the asymmetric synthesis of widely prescribed HMG-CoA reductase inhibitors, a class of drugs commonly known as statins.[3] Notably, it is an essential precursor for the synthesis of Atorvastatin, a leading medication for the management of hypercholesterolemia.[1][4] The stereochemical integrity of this molecule is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1] These application notes provide an overview of its properties, synthesis, and handling for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, characterization, and quality control.

PropertyValueReference
CAS Number 125988-01-4[4]
Molecular Formula C₁₁H₁₇NO₄[4]
Molecular Weight 227.26 g/mol [4][5]
Appearance White to Off-White Solid or Liquid[6]
Purity Typically ≥95% - 97%[4][7]
Storage 2-8°C, Sealed in a dry place

Spectroscopic Data

While specific spectra are proprietary and typically provided by the supplier with the certificate of analysis, the following spectroscopic techniques are standard for the characterization of this compound:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure and the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., C=O, O-H, C≡N).

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.[8]

A comprehensive data package including these analyses is generally available from commercial suppliers upon request.[8]

Application in Statin Synthesis

The primary application of this compound is as a chiral precursor for the side chain of statin drugs, most notably Atorvastatin. The synthesis of Atorvastatin is a convergent process where the chiral side chain, derived from this building block, is coupled with the pyrrole core. The (R)-configuration of the hydroxyl group in the hexanoate derivative is critical for the biological activity of the final drug molecule.

The following diagram illustrates the role of this compound in the broader synthetic pathway of Atorvastatin.

G Simplified Synthetic Pathway of Atorvastatin A Ethyl (R)-4-cyano-3-hydroxybutyrate C This compound A->C Claisen Condensation B tert-Butyl Acetate B->C D Protected Dihydroxy Ester C->D Stereoselective Reduction F Protected Atorvastatin D->F Paal-Knorr Condensation E Paal-Knorr Reaction Precursors E->F G Atorvastatin F->G Deprotection

Caption: Role of the chiral building block in Atorvastatin synthesis.

Experimental Protocols

The following are illustrative protocols for the synthesis of this compound, based on methodologies described in the patent literature. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis via Lithium Diisopropylamide (LDA)

This protocol is based on the Claisen condensation of a protected cyanohydrin with the lithium enolate of tert-butyl acetate.

Materials:

  • Ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate

  • Diisopropylamine

  • n-Butyl lithium in hexane

  • tert-Butyl acetate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyl lithium in hexane to a solution of diisopropylamine in anhydrous THF at -5 to -10 °C. Stir for 30 minutes.

  • Cool the LDA solution to approximately -45 °C and add tert-butyl acetate. Stir the resulting mixture at -20 to -30 °C for 1 hour.

  • Cool the reaction mixture to -75 °C and add a solution of ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate in THF.

  • Stir the reaction mixture at -70 to -75 °C for 2 hours.

  • Quench the reaction by adding 1N hydrochloric acid.

  • Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain tert-Butyl (R)-6-Cyano-5-(tert-butyldiphenylsilyloxy)-3-oxohexanoate.

  • Deprotection of the silyl ether can be achieved using standard methods (e.g., TBAF in THF) to yield the final product.

Protocol 2: Synthesis using 1,8-Diazabicycloundec-7-ene (DBU)

This method provides a less cryogenic and potentially safer alternative to the use of strong organolithium bases.[9]

Materials:

  • tert-Butyl acetate

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • (R)-4-cyano-3-hydroxy ethyl butyrate

  • 2-Methyltetrahydrofuran

  • Water

  • Nitrogen gas for inert atmosphere

Procedure:

  • Under a nitrogen atmosphere, prepare "Solution A" by dissolving tert-butyl acetate and DBU in 2-methyltetrahydrofuran.

  • Prepare "Solution B" by dissolving (R)-4-cyano-3-hydroxy ethyl butyrate in 2-methyltetrahydrofuran.[9]

  • Simultaneously add Solution A and Solution B dropwise to a reaction vessel containing a small amount of 2-methyltetrahydrofuran, maintaining the reaction temperature between 20-30 °C.[9]

  • After the addition is complete, continue stirring for 1-5 hours.[9]

  • Add water to the reaction mixture and allow the layers to separate.[9]

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product. The solvent and DBU can be recovered.[9]

  • Further purification can be performed by column chromatography if necessary.

Data Presentation

The following table summarizes representative quantitative data from synthetic procedures.

ParameterProtocol 1 (LDA-based)Protocol 2 (DBU-based)
Key Base Lithium Diisopropylamide1,8-Diazabicycloundec-7-ene
Reaction Temperature -75 °C to -20 °C20-30 °C
Reported Yield Varies (often proprietary)Not explicitly stated in abstract
Purity High, dependent on purificationGood, with potential for reagent recovery

Logical Workflow for Synthesis and Application

The following diagram outlines the logical workflow from starting materials to the final application of the chiral building block.

G Workflow for Synthesis and Application cluster_synthesis Synthesis of Chiral Building Block cluster_application Application in Drug Development Start Starting Materials (e.g., (R)-4-cyano-3-hydroxybutyrate) Reaction Chemical Synthesis (e.g., Claisen Condensation) Start->Reaction Workup Reaction Work-up and Purification Reaction->Workup Product This compound Workup->Product SideChain Further Side Chain Modification Product->SideChain Product->SideChain Coupling Coupling with Pyrrole Core SideChain->Coupling API Final API Synthesis (e.g., Atorvastatin) Coupling->API

References

Application Notes and Protocols for the Quantification of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate, a key intermediate in the synthesis of pharmaceuticals such as Atorvastatin.[1] The analytical methods described herein are crucial for monitoring reaction progress, assessing product purity, and ensuring the quality of this critical chiral building block. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) for purity and chiral analysis, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high-sensitivity quantification.

Overview of Analytical Methods

The quantification of this compound can be effectively achieved using reversed-phase HPLC for purity assessment and chiral HPLC for the separation of enantiomers. For trace-level quantification in complex matrices, LC-MS/MS provides unparalleled sensitivity and selectivity. The selection of the appropriate method depends on the specific analytical requirements, such as the sample matrix, the required level of sensitivity, and the need to assess enantiomeric excess.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters for the recommended analytical methods.

ParameterReversed-Phase HPLC (Purity)Chiral HPLC (Enantiomeric Purity)LC-MS/MS (Trace Quantification)
Instrumentation HPLC with UV DetectorHPLC with UV or Chiral DetectorUHPLC with Triple Quadrupole MS
Column C18, 4.6 mm x 150 mm, 5 µmPolysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H)C18, 2.1 mm x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Water (Gradient) with 0.1% Formic Acidn-Hexane:Isopropanol (Isocratic)Acetonitrile:Water (Gradient) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Detection UV at 210 nmUV at 230 nmESI+, Multiple Reaction Monitoring (MRM)
Primary Use Determination of chemical purityDetermination of enantiomeric excessQuantification in biological or complex matrices

Experimental Protocols

Reversed-Phase HPLC Method for Purity Analysis

This method is suitable for determining the purity of bulk this compound and for in-process control during synthesis.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

3.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 column (4.6 mm x 150 mm, 5 µm particle size)

3.1.3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3.1.4. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3.1.5. Data Analysis

  • The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate the (R) and (S) enantiomers of tert-Butyl 6-Cyano-5-hydroxy-3-oxohexanoate to determine the enantiomeric excess (e.e.).

3.2.1. Materials and Reagents

  • (R)- and (S)-tert-Butyl 6-Cyano-5-hydroxy-3-oxohexanoate reference standards

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

3.2.2. Instrumentation

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak AD-H, 4.6 mm x 250 mm)

3.2.3. Chromatographic Conditions

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3.2.4. Sample Preparation

  • Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter compatible with organic solvents.

3.2.5. Data Analysis

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the reference standards.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.

LC-MS/MS Method for Trace Quantification

This high-sensitivity method is suitable for the quantification of this compound in complex matrices, such as biological samples. This protocol is adapted from methods used for the analysis of the final drug product, Atorvastatin.[2][3][4]

3.3.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

3.3.2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 column (2.1 mm x 50 mm, 1.7 µm particle size).

3.3.3. LC and MS Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Optimized for the specific matrix, but a fast gradient from 5% to 95% B over 2-3 minutes is a good starting point.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of the analyte. A potential precursor ion would be the protonated molecule [M+H]⁺. Product ions would be identified in MS2 mode.

3.3.4. Sample Preparation (Protein Precipitation)

  • To 50 µL of the sample (e.g., plasma), add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

3.3.5. Data Analysis

  • Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical methods described.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC / UHPLC System filter->hplc column Analytical Column (C18 or Chiral) hplc->column detector Detector (UV or MS/MS) column->detector integrate Peak Integration detector->integrate calculate Calculate Purity / e.e. / Concentration integrate->calculate

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_methods Analytical Methods cluster_applications Primary Applications rphplc Reversed-Phase HPLC purity Purity Assessment rphplc->purity chiralhplc Chiral HPLC enantiomeric Enantiomeric Excess chiralhplc->enantiomeric lcms LC-MS/MS lcms->purity (High Specificity) trace Trace Quantification lcms->trace

Caption: Relationship between analytical methods and their primary applications.

References

Application Notes and Protocols for the Stereoselective Bioreduction of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective bioreduction of tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate to produce tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate. This product is a critical chiral intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering medication.[1][2] The protocols outlined below utilize whole-cell biocatalysis with Rhodotorula glutinis and engineered Escherichia coli expressing aldo-keto reductases, offering high diastereoselectivity and conversion rates. This biocatalytic approach presents a green and efficient alternative to traditional chemical synthesis.

Introduction

The synthesis of enantiomerically pure pharmaceuticals is of paramount importance in drug development to ensure therapeutic efficacy and minimize side effects. The target compound of this bioreduction, tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate, possesses two chiral centers that must be in the correct configuration for its successful use as a precursor to Atorvastatin. Biocatalysis, through the use of enzymes and whole microorganisms, offers a highly selective and environmentally friendly method to achieve this transformation.

This application note details two effective biocatalytic systems for this stereoselective reduction:

  • Whole-cell bioreduction using the yeast Rhodotorula glutinis . This method leverages the endogenous carbonyl reductase activity of the yeast. A key finding is that a mild heat treatment of the yeast cells can significantly enhance the stereoselectivity of the reduction.[1]

  • Engineered E. coli with co-expressed aldo-keto reductase (AKR) and glucose dehydrogenase (GDH) . This system utilizes a specific AKR from Kluyveromyces marxianus or Kluyveromyces lactis for the target reduction, coupled with a GDH for the in-situ regeneration of the NADPH cofactor, which is essential for the reductase activity.[3][4] This approach allows for high substrate loading and rapid conversion.

Data Presentation

The following tables summarize the quantitative data from studies on the stereoselective bioreduction of this compound, providing a clear comparison of the different biocatalytic systems and their performance under optimized conditions.

Table 1: Bioreduction using Rhodotorula glutinis

ParameterValueReference
BiocatalystRhodotorula glutinis ZJB-09224[1]
SubstrateThis compound[1]
Substrate Conc.50 mM (15.0 g/L)[1]
Cell Loading (DCW)40.0 g/L[1]
Co-substrate0.54 M (60.0 g/L) Sodium Lactate[1]
pH7.5[1]
Temperature35 °C[1]
Reaction Time40 hours[1]
Diastereomeric Excess (de)99.2%[1]
Product Concentration0.046 M[1]

Table 2: Bioreduction using Engineered E. coli with Co-expressed AKR and GDH

ParameterValueReference
BiocatalystEngineered E. coli expressing KmAKR mutant and EsGDH[3]
SubstrateThis compound[3]
Substrate Conc.up to 100.0 g/L[3]
Cofactor RegenerationExiguobacterium sibiricum glucose dehydrogenase (EsGDH)[3]
pHNot specified in abstract
TemperatureNot specified in abstract
Reaction Time3.5 hours[3]
Diastereomeric Excess (de)> 99.5%[3]
Space-Time Yield (STY)372.8 g/L/d[3]

Experimental Protocols

Protocol 1: Bioreduction using Rhodotorula glutinis

This protocol is based on the findings of the study utilizing Rhodotorula glutinis ZJB-09224.[1]

1. Cultivation of Rhodotorula glutinis

  • Media Preparation (YPD Medium):

    • 10 g/L Yeast Extract

    • 20 g/L Peptone

    • 20 g/L Dextrose

    • Autoclave at 121°C for 20 minutes.

  • Inoculum Preparation:

    • Inoculate a single colony of R. glutinis into 50 mL of sterile YPD medium in a 250 mL flask.

    • Incubate at 28-30°C with shaking at 200 rpm for 24-48 hours.

  • Main Culture:

    • Transfer the inoculum culture to a larger volume of sterile YPD medium (e.g., 1 L in a 5 L flask).

    • Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours, or until the desired cell density is reached.

2. Biocatalyst Preparation

  • Harvest the R. glutinis cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM, pH 7.5).

  • Resuspend the cells in the same buffer to the desired concentration.

  • For enhanced stereoselectivity, perform a heat treatment of the cell suspension at 45°C for 25 minutes.[1]

  • Cool the cell suspension to the reaction temperature before use.

3. Bioreduction Reaction

  • In a suitable reaction vessel, combine the following components:

    • Phosphate buffer (50 mM, pH 7.5)

    • R. glutinis cell suspension (to a final concentration of 40.0 g DCW/L)

    • Sodium lactate (0.54 M)

    • This compound (50 mM)

  • Incubate the reaction mixture at 35°C with gentle agitation.

  • Monitor the reaction progress by periodically taking samples and analyzing them by HPLC.

  • The reaction should be complete within 40 hours.

4. Product Purification

  • After the reaction is complete, remove the yeast cells by centrifugation.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Further purify the product by silica gel column chromatography if necessary.

Protocol 2: Bioreduction using Engineered E. coli with Co-expressed AKR and GDH

This protocol is a generalized procedure based on the principles described in the literature for using engineered E. coli with co-expressed aldo-keto reductase and glucose dehydrogenase for cofactor regeneration.[3][4]

1. Cultivation of Engineered E. coli

  • Media Preparation (LB Medium):

    • 10 g/L Tryptone

    • 5 g/L Yeast Extract

    • 10 g/L NaCl

    • Add appropriate antibiotics for plasmid maintenance.

    • Autoclave at 121°C for 20 minutes.

  • Inoculum and Main Culture:

    • Inoculate a single colony of the engineered E. coli strain into LB medium with antibiotics and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

    • Continue to incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours to allow for proper protein folding.

2. Biocatalyst Preparation

  • Harvest the E. coli cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • The cells can be used as whole cells (fresh or frozen) or can be lysed to prepare a cell-free extract.

3. Bioreduction Reaction

  • In a reaction vessel, combine:

    • Phosphate buffer (e.g., 100 mM, pH 7.0)

    • Engineered E. coli cells or cell-free extract

    • This compound (up to 100 g/L)

    • Glucose (in slight molar excess to the substrate for cofactor regeneration)

    • NADP+ (catalytic amount, e.g., 0.1 mM)

  • Incubate the reaction at a suitable temperature (e.g., 30-37°C) with agitation.

  • Monitor the reaction by HPLC.

  • The reaction is expected to be complete in a few hours.

4. Product Purification

  • Separate the cells by centrifugation.

  • Extract the product from the supernatant with ethyl acetate.

  • Dry the organic phase and evaporate the solvent.

  • Purify the product using column chromatography.

Analytical Method

The progress of the bioreduction and the stereoselectivity of the product can be determined by High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral column is required to separate the stereoisomers of the product. Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H are commonly used for this type of separation.

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio will need to be optimized for baseline separation of the diastereomers.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Quantification: The conversion can be calculated by monitoring the disappearance of the substrate peak and the appearance of the product peak. The diastereomeric excess (de) can be calculated from the peak areas of the two product diastereomers: de (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Mandatory Visualizations

experimental_workflow cluster_biocatalyst_prep Biocatalyst Preparation cluster_bioreduction Bioreduction cluster_downstream Downstream Processing cultivation Microorganism Cultivation (R. glutinis or E. coli) harvesting Cell Harvesting (Centrifugation) cultivation->harvesting washing Cell Washing harvesting->washing prep Biocatalyst Preparation (e.g., Heat Treatment for R. glutinis) washing->prep reaction_setup Reaction Setup (Substrate, Biocatalyst, Buffer, Co-substrate) prep->reaction_setup incubation Incubation (Controlled Temp. & pH) reaction_setup->incubation monitoring Reaction Monitoring (HPLC) incubation->monitoring separation Cell Separation monitoring->separation extraction Product Extraction separation->extraction purification Purification (Chromatography) extraction->purification analysis Final Product Analysis (HPLC for Purity & de) purification->analysis

Caption: Experimental workflow for the stereoselective bioreduction.

logical_relationships cluster_inputs Input Parameters cluster_outputs Performance Metrics Biocatalyst Biocatalyst (Type & Concentration) Bioreduction Stereoselective Bioreduction Biocatalyst->Bioreduction Substrate Substrate (Concentration) Substrate->Bioreduction Cofactor Cofactor/Co-substrate Cofactor->Bioreduction pH pH pH->Bioreduction Temp Temperature Temp->Bioreduction Time Reaction Time Time->Bioreduction Conversion Conversion Rate Stereoselectivity Stereoselectivity (de/ee) STY Space-Time Yield Bioreduction->Conversion Bioreduction->Stereoselectivity Bioreduction->STY

Caption: Key parameters influencing the stereoselective bioreduction.

References

Application Notes and Protocols: Preparation of (R)-6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester, also known as tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate, is a critical chiral intermediate in the synthesis of various pharmaceutically active compounds, most notably HMG-CoA reductase inhibitors like Atorvastatin.[1][2] The stereochemical integrity of this molecule is paramount for the therapeutic efficacy of the final drug product.[2] This document provides detailed protocols for the chemical synthesis of this key intermediate, summarizing quantitative data from various methods and offering a visual representation of the experimental workflow.

Data Presentation

The following table summarizes quantitative data for two prominent methods for the preparation of (R)-6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester.

ParameterMethod 1: Lithium Diisopropylamide (LDA)Method 2: 1,8-Diazabicycloundec-7-ene (DBU)
Starting Materials (R)-4-cyano-3-hydroxybutyric acid, ethyl ester; tert-butyl acetate(R)-4-cyano-3-hydroxy ethyl butyrate; tert-butyl acetate
Base Lithium diisopropylamide (LDA)1,8-Diazabicycloundec-7-ene (DBU)
Solvent Tetrahydrofuran (THF)2-Methyltetrahydrofuran
Reaction Temperature -45°C to -78°C20-30°C
Reaction Time 1-2 hours1-5 hours
Key Advantages Well-established methodMilder reaction conditions, avoids cryogenic temperatures and hazardous reagents.[3]
Key Disadvantages Requires cryogenic temperatures and pyrophoric reagentsMay require longer reaction times
Work-up Quenching with aqueous acid, extractionWater addition and phase separation
Purity Typically ≥97%[2][4]High purity achievable
Experimental Protocols

Below are detailed methodologies for the synthesis of (R)-6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester.

Protocol 1: Synthesis using Lithium Diisopropylamide (LDA)

This protocol is based on the Claisen condensation reaction between the lithium enolate of tert-butyl acetate and ethyl (R)-4-cyano-3-hydroxybutyrate.[1][5]

Materials:

  • Diisopropylamine

  • n-Butyl lithium in hexane

  • tert-Butyl acetate

  • (R)-4-cyano-3-hydroxybutyric acid, ethyl ester

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous hydrochloric acid (5%)

  • Ethyl acetate

  • Nitrogen gas supply

  • Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, thermometer)

  • Magnetic stirrer and cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of LDA:

    • To a chilled solution (-5 to -10 °C) of diisopropylamine (23.2 g, 0.23 mol) in anhydrous THF (100 ml) under a nitrogen atmosphere, add n-butyl lithium in hexane (14.4 ml, 0.21 mol) dropwise, maintaining the temperature below 0 °C.

    • Stir the resulting mixture at -5 to -10 °C for 30 minutes.

  • Formation of the Enolate:

    • Cool the LDA solution to approximately -45 °C.

    • Add tert-butyl acetate (26 g, 0.21 mol) dropwise, ensuring the temperature does not rise significantly.

    • Stir the reaction mixture at -20 to -30 °C for 1 hour.

  • Condensation Reaction:

    • Cool the reaction mixture to about -75 °C.

    • Add a solution of ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (20 g, 0.050 mol) in THF (20 ml) to the reaction mixture. Note: The patent describes using a protected form here, but the principle is the same for the unprotected starting material, though yields may vary.

    • Stir the reaction mixture at -70 to -75 °C for 2 hours.[1]

  • Work-up and Isolation:

    • Quench the reaction by adding 700 mL of 5% aqueous hydrochloric acid solution.

    • Add 300 mL of ethyl acetate and allow the mixture to warm to room temperature.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

    • The crude product can be purified by column chromatography if necessary.

Protocol 2: Synthesis using 1,8-Diazabicycloundec-7-ene (DBU)

This method provides a safer and more environmentally friendly alternative, avoiding the use of cryogenic temperatures and pyrophoric reagents.[3]

Materials:

  • tert-Butyl acetate

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • (R)-4-cyano-3-hydroxy ethyl butyrate

  • 2-Methyltetrahydrofuran

  • Water

  • Nitrogen gas supply

  • Standard reaction glassware

Procedure:

  • Preparation of Solution A:

    • Under a nitrogen atmosphere, add tert-butyl acetate and DBU to 2-methyltetrahydrofuran. The molar ratio of tert-butyl acetate to DBU should be approximately 1:1 to 1:1.05.[3]

    • Heat the mixture to reflux and stir for 1-5 hours.

    • Slowly cool the solution to 25-30 °C.[3]

  • Preparation of Solution B:

    • Dissolve (R)-4-cyano-3-hydroxy ethyl butyrate in 2-methyltetrahydrofuran. The molar ratio of ethyl (R)-4-cyano-3-hydroxybutyrate to tert-butyl acetate should be 1:1 to 1.1.[3]

  • Reaction:

    • Into a separate reaction vessel containing a small amount of 2-methyltetrahydrofuran, simultaneously add Solution A and Solution B dropwise.

    • Maintain the reaction temperature between 20-30 °C.

    • After the addition is complete, continue stirring for 1-5 hours.[3]

  • Work-up and Isolation:

    • Add water dropwise to the reaction system (5-10% of the volume of 2-methyltetrahydrofuran).

    • Allow the mixture to stand and separate into layers.

    • Concentrate the organic phase under reduced pressure to obtain the product, (R)-6-cyano-5-hydroxy-3-carbonyl hexanoic acid tert-butyl ester. The solvent can be recovered.

    • The aqueous phase can be concentrated to recover the DBU.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described synthetic protocols.

G cluster_0 Protocol 1: LDA Method A1 Prepare LDA solution (Diisopropylamine + n-BuLi in THF) B1 Form enolate (Add tert-butyl acetate) A1->B1 -45°C C1 Condensation (Add (R)-4-cyano-3-hydroxybutyrate ester) B1->C1 -75°C D1 Quench with aq. HCl C1->D1 E1 Extract with Ethyl Acetate D1->E1 F1 Isolate Product E1->F1

Caption: Workflow for the synthesis of the target compound using the LDA method.

G cluster_1 Protocol 2: DBU Method A2 Prepare Solution A (tert-butyl acetate + DBU in 2-MeTHF) C2 Simultaneous addition to reactor A2->C2 B2 Prepare Solution B ((R)-4-cyano-3-hydroxybutyrate ester in 2-MeTHF) B2->C2 D2 Reaction at 20-30°C C2->D2 E2 Add water for phase separation D2->E2 F2 Isolate Product from Organic Phase E2->F2

Caption: Workflow for the synthesis of the target compound using the DBU method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you improve the yield and purity of your synthesis. This key intermediate is crucial for the synthesis of Atorvastatin, a widely used cholesterol-lowering drug.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is a Claisen condensation reaction. This typically involves reacting the lithium enolate of tert-butyl acetate with a protected form of ethyl (R)-4-cyano-3-hydroxybutyrate at very low temperatures (-78 °C).[3] An alternative, more environmentally friendly approach utilizes a strong, non-metallic base like 1,8-diazabicycloundec-7-ene (DBU) at a more moderate temperature (20-30 °C).[3] Biocatalytic methods are also employed for similar structures, offering high stereoselectivity.[4][5]

Q2: Why is maintaining a very low temperature (e.g., -78 °C) critical in the traditional Claisen condensation method?

A2: The low temperature is essential for several reasons. It ensures the kinetic formation of the desired lithium enolate of tert-butyl acetate, preventing side reactions such as self-condensation. It also helps to control the stereoselectivity of the reaction, leading to a higher diastereomeric excess of the desired (R)-isomer.

Q3: What are the main challenges and safety concerns associated with the traditional low-temperature synthesis?

A3: The primary challenges include the difficulty and energy cost of maintaining extremely low temperatures on a large scale.[3] Safety is also a major concern due to the use of hazardous and pyrophoric reagents like n-butyllithium and strong bases like lithium diisopropylamide (LDA).[3][6]

Q4: Are there any "greener" or more cost-effective synthesis routes available?

A4: Yes, a method using 1,8-diazabicycloundec-7-ene (DBU) as a base in 2-methyltetrahydrofuran has been developed.[3] This process operates at a much higher temperature (20-30 °C), avoiding the need for cryogenic conditions. It also eliminates the use of dangerous reagents like lithium metal and allows for the recovery and reuse of the solvent and DBU, making it a greener and more environmentally friendly option.[3]

Q5: How can I minimize the formation of impurities?

A5: To minimize impurities, ensure all reagents and solvents are anhydrous, as water can quench the strong bases used in the reaction. Maintaining the recommended reaction temperature is crucial to prevent side reactions. The slow and controlled addition of reagents is also vital. In the traditional method, protecting the hydroxyl group of ethyl (R)-4-cyano-3-hydroxybutanoate, for instance with a tert-butyldiphenylsilyl (TBDPS) group, is a common strategy to prevent side reactions.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive or degraded strong base (e.g., n-BuLi, LDA).2. Presence of moisture in reagents or glassware.3. Reaction temperature was not low enough.4. Inefficient enolate formation.1. Titrate the strong base before use to confirm its molarity.2. Thoroughly dry all glassware and use anhydrous solvents.3. Ensure the reaction mixture is maintained at the specified low temperature (e.g., -78 °C).4. Allow sufficient time for the enolate to form before adding the electrophile.
Low Stereoselectivity (poor d.e.) 1. The reaction temperature was too high.2. Incorrect choice of base or solvent.3. Racemization of the starting material or product.1. Strictly maintain the reaction temperature below -70 °C during the addition of the electrophile.2. Use a bulky base like LDA to favor the desired stereoisomer.3. Minimize reaction time and work-up temperatures to prevent racemization.
Formation of Multiple Byproducts 1. Self-condensation of tert-butyl acetate.2. Reaction with the unprotected hydroxyl group.3. Degradation of starting materials or product.1. Add tert-butyl acetate to the strong base at a low temperature to ensure complete enolate formation before adding the electrophile.2. Protect the hydroxyl group of the ethyl (R)-4-cyano-3-hydroxybutanoate before the condensation step.[1]3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification 1. Emulsion formation during aqueous work-up.2. The product is thermally unstable.3. Co-elution of impurities during chromatography.1. Add brine to the aqueous layer to break up emulsions.2. Use reduced pressure and low temperatures during solvent evaporation.3. Optimize the solvent system for column chromatography to improve separation.

Experimental Protocols

Protocol 1: Low-Temperature Claisen Condensation

This protocol is based on the traditional method involving a strong lithium base at cryogenic temperatures.

Step 1: Preparation of Lithium Diisopropylamide (LDA)

  • Under a nitrogen atmosphere, add diisopropylamine (23.2 g, 0.23 mol) to anhydrous tetrahydrofuran (THF) (100 ml) in a flame-dried, three-necked flask equipped with a thermometer and a dropping funnel.

  • Cool the solution to -5 to -10 °C.

  • Slowly add n-butyllithium in hexane (14.4 ml, 0.21 mol) while maintaining the temperature below -5 °C.

  • Stir the resulting mixture at -5 to -10 °C for 30 minutes.

Step 2: Enolate Formation and Condensation

  • Cool the prepared LDA solution to approximately -45 °C.

  • Add tert-butyl acetate (26 g, 0.21 mol) dropwise, ensuring the temperature does not exceed -30 °C. Stir for 1 hour at -20 to -30 °C.

  • Cool the reaction mixture to -75 °C.

  • Add a solution of ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (20 g, 0.050 mol) in THF (20 ml) dropwise, keeping the temperature between -70 and -75 °C.

  • Stir the reaction mixture at this temperature for 2 hours.

Step 3: Work-up and Deprotection

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The silyl protecting group can be removed using conventional methods, such as treatment with tetrabutylammonium fluoride (TBAF) in THF.

Protocol 2: DBU-Mediated Synthesis at Ambient Temperature

This protocol offers a safer and more energy-efficient alternative to the low-temperature method.[3]

Step 1: Preparation of Reagent Solutions

  • Under a nitrogen atmosphere, prepare "Solution A" by adding tert-butyl acetate and 1,8-diazabicycloundec-7-ene (DBU) to 2-methyltetrahydrofuran. The molar ratio of tert-butyl acetate to DBU should be approximately 1:1 to 1:1.05.[3]

  • Prepare "Solution B" by dissolving (R)-4-cyano-3-hydroxy ethyl butyrate in 2-methyltetrahydrofuran.[3]

Step 2: Condensation Reaction

  • To a reaction vessel containing a small amount of 2-methyltetrahydrofuran, simultaneously add Solution A and Solution B dropwise.

  • Maintain the reaction temperature between 20-30 °C during the addition.

  • After the addition is complete, continue stirring for 1-5 hours.[3]

Step 3: Work-up and Isolation

  • Add water dropwise to the reaction mixture.

  • Allow the mixture to stand and separate into layers.

  • Concentrate the organic phase under reduced pressure to obtain the crude product, this compound. The solvent can be recovered.

  • The aqueous phase can be concentrated to recover the DBU.[3]

Data Summary

Table 1: Comparison of Reaction Conditions

ParameterLow-Temperature ProtocolDBU-Mediated Protocol
Base Lithium Diisopropylamide (LDA)1,8-Diazabicycloundec-7-ene (DBU)
Solvent Tetrahydrofuran (THF)2-Methyltetrahydrofuran
Temperature -78 °C to -70 °C20 °C to 30 °C
Safety Concerns Pyrophoric and hazardous reagents, cryogenic temperaturesFlammable solvents, but avoids highly reactive reagents
Environmental Impact High energy consumption, hazardous wasteLower energy consumption, solvent and catalyst recovery possible

Visualizations

G cluster_0 Low-Temperature Claisen Condensation Workflow A 1. Prepare LDA Solution (-10°C) B 2. Add tert-Butyl Acetate (Enolate Formation, -45°C) A->B C 3. Add Protected Cyanoester (Condensation, -75°C) B->C D 4. Aqueous Quench & Work-up C->D E 5. Deprotection Step D->E F Final Product E->F

Caption: Workflow for the low-temperature synthesis protocol.

G cluster_1 DBU-Mediated Synthesis Workflow A 1. Prepare Solution A (t-BuOAc + DBU) & Solution B (Cyanoester) B 2. Simultaneous Addition to Reactor (20-30°C) A->B C 3. Stir for 1-5 hours B->C D 4. Water Addition & Phase Separation C->D E 5. Concentrate Organic Phase D->E F Final Product E->F

Caption: Workflow for the DBU-mediated synthesis protocol.

G cluster_0 Troubleshooting Logic Problem Low Yield? Cause1 Moisture Present? Problem->Cause1 Check Cause2 Temp Too High? Problem->Cause2 Check Cause3 Base Degraded? Problem->Cause3 Check Solution1 Use Anhydrous Reagents/Solvents Cause1->Solution1 Yes Solution2 Ensure Strict Temp Control Cause2->Solution2 Yes Solution3 Titrate Base Before Use Cause3->Solution3 Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate, a key intermediate in the production of cholesterol-lowering drugs.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method is a Claisen condensation reaction. This involves the reaction of the lithium enolate of tert-butyl acetate with a protected form of (R)-4-cyano-3-hydroxybutyrate, typically ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)butanoate. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to generate the enolate of tert-butyl acetate at low temperatures.[1] An alternative approach utilizes 1,8-Diazabicycloundec-7-ene (DBU) as the base.[3]

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control is crucial to minimize side reactions and prevent racemization. The reaction is typically carried out at very low temperatures, often around -78 °C, especially when using strong bases like LDA.[1] The purity of starting materials and solvents is also critical to avoid unwanted side reactions.

Q3: What are the most common side products observed in this synthesis?

A3: The primary side products include:

  • tert-Butyl acetoacetate: Formed from the self-condensation of tert-butyl acetate.[4]

  • Diastereomers: Formation of the (S)-enantiomer at the newly formed chiral center.

  • Unreacted starting materials: Incomplete reaction can lead to the presence of the starting butyrate derivative.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common method for monitoring the disappearance of the starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of impurities.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Possible Causes & Solutions

CauseRecommended Action
Incomplete enolate formation Ensure the complete deprotonation of tert-butyl acetate by using a sufficient excess of a strong, dry base like LDA. Verify the concentration of the n-butyllithium used to prepare the LDA.
Side reactions Strictly maintain low reaction temperatures (e.g., -78 °C) to minimize the self-condensation of tert-butyl acetate and other side reactions. Add the electrophile (protected cyano-hydroxybutyrate) slowly to the pre-formed enolate.
Moisture in the reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Inefficient work-up Ensure proper pH adjustment during the work-up to avoid decomposition of the product. Use appropriate extraction solvents to maximize product recovery.
Issue 2: Presence of Significant Amounts of tert-Butyl Acetoacetate

Possible Causes & Solutions

CauseRecommended Action
Slow addition of electrophile Add the protected (R)-4-cyano-3-hydroxybutyrate derivative to the pre-formed lithium enolate of tert-butyl acetate at a steady and appropriate rate to ensure it reacts with the enolate as it is formed.
Localized high concentration of enolate Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized areas of high enolate concentration which can favor self-condensation.
Elevated reaction temperature Maintain the reaction temperature below -70 °C during the addition of the electrophile.
Issue 3: Poor Diastereoselectivity (Presence of the (S)-enantiomer)

Possible Causes & Solutions

CauseRecommended Action
Racemization of the starting material Ensure the chiral purity of the starting (R)-4-cyano-3-hydroxybutyrate derivative before use.
Epimerization during the reaction Use of a strong base can potentially cause epimerization. Minimize the time the product is in contact with the strong base by quenching the reaction promptly after completion. Consider using a milder base if epimerization is a significant issue.
Non-optimal reaction temperature Low temperatures generally favor higher diastereoselectivity. Ensure the reaction is maintained at the optimal low temperature.

Data Presentation

The following table summarizes the typical levels of a key side product observed in a Claisen condensation reaction to produce a similar β-keto ester.

Table 1: Quantitative Analysis of tert-Butyl Acetoacetate (TBAA) Side Product [4]

RunProduct (%)TBAA (Self-condensation product) (%)Starting Material (%)Other Impurities (%)Molar Yield (%)
196.412.950.390.2592
289.26.730.883.275

Experimental Protocols

Synthesis of this compound using LDA[1]
  • Preparation of LDA: A solution of n-butyl lithium in hexane is added to a chilled solution (-5 to -10 °C) of diisopropylamine in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The mixture is stirred for 30 minutes.

  • Enolate Formation: The LDA solution is cooled to approximately -45 °C, and tert-butyl acetate is added. The resulting mixture is stirred for 1 hour at -20 to -30 °C.

  • Claisen Condensation: The reaction mixture is further cooled to -75 °C. A solution of ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)butanoate in anhydrous THF is added slowly. The reaction is stirred at -70 to -75 °C for 2 hours.

  • Work-up and Deprotection: The reaction is quenched with methanol, followed by the addition of water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are then treated with a desilylating agent (e.g., TBAF) to remove the protecting group, followed by purification to yield the final product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)[6][7]
  • Column: A chiral stationary phase column is required to separate the (R) and (S) enantiomers. Polysaccharide-based columns are commonly used.

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent like 2-propanol or ethanol is typically used for normal-phase chromatography. For reversed-phase, a buffered aqueous solution with acetonitrile or methanol is common.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is generally employed.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Visualization of Reaction Pathways and Troubleshooting

Reaction_Pathway TBA tert-Butyl Acetate Enolate Lithium Enolate of tert-Butyl Acetate TBA->Enolate LDA, THF, -45°C TBA2 tert-Butyl Acetate Intermediate Tetrahedral Intermediate Enolate->Intermediate ECHB, -78°C TBAA tert-Butyl Acetoacetate (Self-condensation) Enolate->TBAA Self-condensation ECHB Protected (R)-4-cyano- 3-hydroxybutyrate Product tert-Butyl (R)-6-Cyano-5- hydroxy-3-oxohexanoate Intermediate->Product Work-up & Deprotection TBA2->Enolate

Caption: Main reaction pathway and a common side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity 1. Check Purity of Starting Materials Start->Check_Purity Check_Conditions 2. Verify Reaction Conditions Check_Purity->Check_Conditions Analyze_Impurities 3. Analyze Crude Product (HPLC, NMR) Check_Conditions->Analyze_Impurities Self_Condensation High levels of tert-Butyl Acetoacetate? Analyze_Impurities->Self_Condensation Diastereomer Poor Diastereomeric Ratio? Analyze_Impurities->Diastereomer Self_Condensation->Diastereomer No Optimize_Addition Optimize Addition Rate of Electrophile Self_Condensation->Optimize_Addition Yes Optimize_Temp Optimize Temperature (Lower) Diastereomer->Optimize_Temp Yes Check_Base Check Base Quality and Stoichiometry Diastereomer->Check_Base No Success Improved Yield and Purity Optimize_Temp->Success Optimize_Addition->Success Check_Base->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this critical intermediate in the synthesis of Atorvastatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities typically arise from the synthetic route used. These can include:

  • Unreacted starting materials: Such as derivatives of (R)-4-cyano-3-hydroxybutanoic acid and tert-butyl acetate.

  • Side-products: Formed through competing reactions.

  • Diastereomers: If the stereoselectivity of the reaction is not 100%.

  • Degradation products: The β-hydroxy ketoester functionality can be sensitive to certain conditions.

Q2: What are the primary methods for purifying this compound?

A2: The two primary methods for purifying this compound are column chromatography and crystallization. The choice between them depends on the impurity profile, the scale of the purification, and the desired final purity.

Q3: Is this compound stable during purification?

A3: The compound can be sensitive to both acidic and basic conditions, which can lead to degradation. The tert-butyl ester is particularly susceptible to cleavage under strong acidic conditions. It is recommended to maintain a neutral pH during workup and purification. Prolonged exposure to high temperatures should also be avoided.

Q4: How can I assess the chiral purity of my purified product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity of this compound. A suitable chiral stationary phase, such as one based on a polysaccharide derivative, is typically used.

Troubleshooting Guides

Column Chromatography Purification

Column chromatography is a widely used technique for the purification of this compound. Below is a troubleshooting guide to address common issues.

Table 1: Troubleshooting Common Issues in Column Chromatography Purification

Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent). - Column overloading.- Optimize the eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product. - Reduce the amount of crude material loaded onto the column.
Peak Tailing of the Product - Strong interaction between the hydroxyl group and the silica gel. - Presence of acidic impurities.- Add a small amount of a polar solvent like methanol to the eluent system. - Neutralize the crude material before loading or use silica gel that has been treated with a neutralizing agent.
Co-elution of Impurities - Impurities with similar polarity to the product.- Use a shallower solvent gradient during elution. - Consider using a different stationary phase, such as alumina.
Low Yield/Recovery - Product is too soluble in the eluent and elutes too quickly. - Irreversible adsorption to the silica gel. - Degradation on the column.- Use a less polar eluent system. - Run the column more quickly to minimize contact time with the silica gel. - Ensure the silica gel is neutral.

Experimental Protocol: Column Chromatography

A general protocol for the purification of this compound by column chromatography is as follows:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Eluent Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point is a 9:1 hexane:ethyl acetate mixture, gradually moving to a more polar mixture like 7:3 or 1:1 based on TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin elution with the starting eluent, collecting fractions. Gradually increase the polarity of the eluent as the elution progresses.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent Mixtures tlc TLC Analysis for Optimal Eluent prep_eluent->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Purified Product evaporate->final_product

Caption: Workflow for column chromatography purification.

Crystallization Purification

Crystallization can be an effective method for purifying this compound, especially for removing smaller amounts of impurities.

Table 2: Troubleshooting Common Issues in Crystallization

Problem Possible Cause(s) Solution(s)
Product Does Not Crystallize - Solution is not supersaturated. - Presence of impurities inhibiting crystallization. - Inappropriate solvent.- Concentrate the solution by slowly evaporating the solvent. - Try adding a seed crystal. - Scratch the inside of the flask with a glass rod at the solution's surface. - Perform a preliminary purification by column chromatography to remove interfering impurities. - Screen for a different crystallization solvent.
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooled too quickly.- Use a lower-boiling point solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.
Low Yield - The product has significant solubility in the cold solvent. - Insufficient crystallization time.- Cool the solution to a lower temperature. - Use a solvent in which the product has lower solubility at cold temperatures. - Allow for a longer crystallization period.

Experimental Protocol: Crystallization

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethyl acetate, isopropyl alcohol, and mixtures of hexane/ethyl acetate.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

G start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot Troubleshoot crystals_form->troubleshoot No concentrate Concentrate Solution troubleshoot->concentrate seed Add Seed Crystal troubleshoot->seed scratch Scratch Flask troubleshoot->scratch change_solvent Change Solvent troubleshoot->change_solvent oiling_out->crystals_form No slow_cool Cool Slower oiling_out->slow_cool Yes lower_bp_solvent Use Lower BP Solvent oiling_out->lower_bp_solvent Yes

Caption: Decision tree for troubleshooting crystallization.

Purity and Yield Data

The following table summarizes typical purity and yield data for the purification of this compound using different methods. These values can vary depending on the quality of the crude material and the optimization of the purification protocol.

Table 3: Comparison of Purification Methods

Purification Method Typical Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Column Chromatography >9860-80- High resolution for complex mixtures. - Effective for removing closely related impurities.- Can be time-consuming and requires large solvent volumes. - Potential for product degradation on silica gel.
Crystallization >9970-90- Scalable and cost-effective. - Often provides very high purity material.- May not be effective for removing all impurities. - "Oiling out" can be an issue.
Combined Approach >99.550-70 (overall)- Achieves the highest possible purity.- More steps involved, leading to a lower overall yield.

Navigating the Stability of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate (CAS 125988-01-4). This guide is designed to provide you with comprehensive information on the stability and potential degradation issues of this critical intermediate in atorvastatin synthesis. By understanding the factors that can affect its integrity, you can ensure the reliability and success of your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause Recommended Action
Change in Appearance (e.g., darkening of the light yellow oil) Exposure to elevated temperatures or prolonged exposure to ambient conditions.Store the compound strictly at the recommended 2-8°C. Minimize the time the compound is at room temperature during experimental setup.
Inconsistent Reaction Yields Partial degradation of the starting material due to improper storage or handling.Always use freshly opened vials or material that has been properly stored. Perform a purity check (e.g., by HPLC) before use if degradation is suspected.
Appearance of Unexpected Peaks in HPLC Analysis Degradation of the compound. The primary degradation pathway is likely hydrolysis of the tert-butyl ester.Analyze for the presence of the corresponding carboxylic acid. Ensure anhydrous conditions in your reaction setup if water-sensitive reagents are used.
pH Sensitivity in Aqueous Solutions As a β-keto ester, the compound is susceptible to hydrolysis under both acidic and basic conditions.If working in aqueous media is necessary, use buffered solutions and maintain a neutral pH. Perform reactions at the lowest effective temperature to minimize hydrolysis.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for this compound? A1: The compound should be stored in a refrigerator at 2-8°C.[1][2] It is typically shipped at ambient temperature, but should be transferred to a refrigerator upon receipt.

  • Q2: What is the physical appearance of this compound? A2: It is a light yellow, thick oil or liquid.[3]

Stability and Degradation

  • Q3: What are the main degradation pathways for this compound? A3: As a β-keto ester, this compound is primarily susceptible to two degradation pathways:

    • Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid, especially under acidic or basic conditions.

    • Decarboxylation: If the ester is hydrolyzed to the β-keto acid, subsequent heating can lead to decarboxylation (loss of CO2).

  • Q4: Does this compound exhibit tautomerism? A4: Yes, as a β-keto ester, it can exist in equilibrium between the keto and enol forms. This is a natural characteristic of the molecule and not a sign of degradation. The equilibrium can be influenced by the solvent and temperature.

  • Q5: How can I monitor the stability of my sample? A5: High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity and detecting degradation products. A typical Certificate of Analysis will also include data from NMR, Mass Spectrometry, and IR spectroscopy, which can be used as a reference.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

While a specific, validated HPLC method for stability testing was not found in the public domain, a general approach based on common practices for pharmaceutical intermediates can be outlined.

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH neutral) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Prepare your sample solution at a similar concentration.

    • Inject both the standard and sample solutions into the HPLC system.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in your sample compared to the standard can indicate degradation.

Visualizing Stability and Troubleshooting

To aid in understanding the factors affecting the stability of this compound, the following diagrams illustrate key concepts.

Potential Degradation Pathway of this compound A This compound B Hydrolysis (Acid or Base Catalyzed) A->B H2O C (R)-6-Cyano-5-hydroxy-3-oxohexanoic Acid B->C D Decarboxylation (Heat) C->D Δ E Degradation Product D->E

Caption: Potential degradation pathway via hydrolysis and decarboxylation.

Troubleshooting Experimental Inconsistencies A Inconsistent Experimental Results B Check Storage Conditions (2-8°C?) A->B C Assess Compound Purity (e.g., HPLC) B->C Yes E Improper Storage B->E No D Review Experimental Protocol (pH, Temp, Moisture) C->D Pure F Degraded Material C->F Impure G Harsh Conditions D->G Yes H Proceed with Confidence D->H No

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Diastereoselective Reduction of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective reduction of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction step.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the reduction of this compound?

A1: The primary challenge is to control the stereochemistry at the newly formed hydroxyl group at the C3 position, achieving a high diastereomeric excess (d.e.) of the desired (3R, 5R) diastereomer, which is a key intermediate in the synthesis of pharmaceuticals like Atorvastatin. The pre-existing stereocenter at the C5 position influences the stereochemical outcome of the ketone reduction.

Q2: What are the main strategies to increase the diastereomeric excess in this reduction?

A2: There are two main strategies:

  • Chelation-Controlled Chemical Reduction: This approach utilizes a Lewis acid to form a cyclic chelate between the C5-hydroxyl group and the C3-keto group, forcing the reducing agent to attack from a specific face of the ketone.

  • Biocatalytic Reduction: This method employs enzymes, such as ketoreductases (KREDs), or whole-cell biocatalysts that exhibit high intrinsic stereoselectivity for the reduction of β-keto esters.

Q3: Which chemical reducing agents are commonly used?

A3: Common chemical reducing agents include borohydrides, such as sodium borohydride (NaBH₄). However, to achieve high diastereoselectivity, it is often necessary to use a combination of a reducing agent and a chelating agent (e.g., a Lewis acid) or to employ sterically hindered reducing agents.

Q4: What are the advantages of using biocatalysis for this reduction?

A4: Biocatalysis offers several advantages, including:

  • High Diastereoselectivity: Enzymes can provide exceptionally high d.e. values, often exceeding 99%.[1][2][3]

  • Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media at or near room temperature and neutral pH.

  • Environmental Friendliness: This approach avoids the use of toxic metals and harsh reagents.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereomeric Excess (d.e.) Chemical Reduction: Insufficient chelation control.• Lower the reaction temperature to enhance selectivity.[5]• Use a stronger or more appropriate Lewis acid to promote chelation.• Screen different solvents that may favor the chelated intermediate.
Biocatalytic Reduction: Sub-optimal enzyme activity or selectivity.• Optimize reaction pH, temperature, and substrate concentration.[1]• If using whole cells, consider pretreatments like heat shock to inactivate competing enzymes.[1]• Screen different ketoreductases or microbial strains for higher selectivity.[6][7][8]
Incomplete Conversion Chemical Reduction: Insufficient reducing agent or deactivation of the reagent.• Increase the molar equivalents of the reducing agent.• Ensure anhydrous conditions, as many reducing agents react with water.
Biocatalytic Reduction: Enzyme inhibition or cofactor limitation.• For whole-cell systems, add a co-substrate (e.g., glucose, sodium lactate) for cofactor regeneration.[1][2]• For isolated enzymes, ensure an efficient cofactor regeneration system is in place (e.g., using glucose dehydrogenase).[2][3]• Substrate or product inhibition can be mitigated by controlling the substrate feed rate (fed-batch process).[9]
Formation of Byproducts Impurities in the starting material.• Purify the starting this compound before the reduction step.
Non-selective reduction of other functional groups.• Choose a milder reducing agent that is selective for ketones.

Data Presentation: Comparison of Reduction Methods

Method Catalyst/Reagent Conditions Diastereomeric Excess (d.e.) Reference
BiocatalyticRhodotorula glutinis ZJB-09224 (heat-treated)pH 7.5, 35°C, sodium lactate co-substrate99.2%[1]
BiocatalyticEngineered E. coli co-expressing KlAKRm and EsGDHOptimized conditions>99.5%[3]
BiocatalyticEngineered E. coli co-expressing carbonyl reductase and glucose dehydrogenaseImmobilized whole cells>99.5%[2]
ChemicalDiethylmethoxyborane and Sodium BorohydrideTHF/Methanol, -78°C>98% (for similar substrates)N/A

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Rhodotorula glutinis

This protocol is based on the findings for the stereoselective bioreduction using Rhodotorula glutinis.[1]

  • Cell Culture and Preparation:

    • Cultivate Rhodotorula glutinis ZJB-09224 in an appropriate growth medium.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Resuspend the cells in the same buffer to the desired concentration (e.g., 40.0 g DCW L⁻¹).

    • Heat Treatment: Heat the cell suspension at 45°C for 25 minutes to inactivate non-selective enzymes and improve diastereoselectivity.[1]

  • Asymmetric Reduction:

    • In a reaction vessel, combine the heat-treated cell suspension, this compound (substrate concentration of 50 mM), and sodium lactate as a co-substrate (0.54 M).

    • Maintain the reaction at 35°C with gentle agitation.

    • Monitor the progress of the reaction by periodically analyzing samples using HPLC or GC.

    • The reaction should reach high conversion and diastereomeric excess within approximately 40 hours.

  • Work-up and Analysis:

    • Once the reaction is complete, remove the cells by centrifugation.

    • Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Determine the diastereomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: Chelation-Controlled Chemical Reduction

This is a general protocol for a chelation-controlled reduction, which may require optimization for this specific substrate.

  • Reaction Setup:

    • To a solution of this compound in a mixture of anhydrous THF and methanol (e.g., 4:1 v/v) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78°C using a dry ice/acetone bath.

    • Add a Lewis acid such as diethylmethoxyborane dropwise to the solution. Stir for 30 minutes to allow for chelate formation.

  • Reduction:

    • Add sodium borohydride (NaBH₄) portion-wise to the reaction mixture, ensuring the temperature remains at -78°C.

    • Stir the reaction at -78°C until completion (monitor by TLC).

  • Quenching and Work-up:

    • Quench the reaction by the slow addition of acetic acid, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir until the layers separate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by column chromatography.

    • Determine the diastereomeric excess of the purified product by ¹H NMR spectroscopy or chiral HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chem Chemical Reduction cluster_bio Biocatalytic Reduction cluster_analysis Analysis start Start: this compound method_choice Choose Reduction Method start->method_choice chelation Chelation with Lewis Acid (e.g., Et2BOMe) method_choice->chelation Chemical biocatalyst_prep Prepare Biocatalyst (e.g., heat-treated R. glutinis) method_choice->biocatalyst_prep Biocatalytic reduction_chem Reduction with Hydride Source (e.g., NaBH4 at -78°C) chelation->reduction_chem workup Reaction Work-up & Purification reduction_chem->workup reduction_bio Bioreduction with Co-substrate (e.g., Sodium Lactate at 35°C) biocatalyst_prep->reduction_bio reduction_bio->workup analysis Determine Diastereomeric Excess (HPLC, GC, NMR) workup->analysis result Desired (3R, 5R) Diastereomer analysis->result

Caption: Experimental workflow for optimizing diastereomeric excess.

troubleshooting_guide start Problem: Low Diastereomeric Excess method Which method was used? start->method chem_cause Possible Cause: Insufficient Chelation method->chem_cause Chemical bio_cause Possible Cause: Sub-optimal Enzyme Performance method->bio_cause Biocatalytic chem_sol1 Solution: Lower Reaction Temperature chem_cause->chem_sol1 chem_sol2 Solution: Change Lewis Acid / Solvent chem_cause->chem_sol2 bio_sol1 Solution: Optimize pH, Temperature, [S] bio_cause->bio_sol1 bio_sol2 Solution: Pre-treat Cells / Screen Strains bio_cause->bio_sol2

Caption: Troubleshooting logic for low diastereomeric excess.

References

Technical Support Center: Production of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate, a key intermediate in the production of Atorvastatin.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield in Chemical Synthesis

Q: We are experiencing significantly lower yields than expected in our chemical synthesis of this compound. What are the potential causes and solutions?

A: Low yields in the chemical synthesis, which often involves a Claisen condensation reaction, can be attributed to several factors, particularly during scale-up.

Potential Causes:

  • Incomplete Deprotonation: The reaction typically requires a strong base (e.g., lithium diisopropylamide) to deprotonate tert-butyl acetate. Inadequate mixing or insufficient base at larger scales can lead to incomplete enolate formation.

  • Side Reactions: The enolate of tert-butyl acetate can participate in side reactions, such as self-condensation, if the reaction conditions are not carefully controlled.

  • Temperature Fluctuations: This reaction is highly sensitive to temperature and is often conducted at very low temperatures (-78°C to -40°C) to minimize side reactions.[2] Poor heat transfer in larger reactors can lead to localized warming, promoting undesired pathways.

  • Moisture Contamination: The presence of water can quench the strong base and the enolate intermediate, leading to reduced yield.

Troubleshooting Steps & Solutions:

  • Optimize Mixing: Ensure efficient agitation to maintain homogeneity, especially during the addition of the strong base and the electrophile. For larger vessels, consider the use of baffles or multiple impellers.

  • Base Stoichiometry and Addition: Carefully control the stoichiometry of the strong base. A slight excess may be necessary at scale to compensate for any trace impurities. Consider a slower, subsurface addition of the base to improve dispersion and minimize localized high concentrations.

  • Strict Temperature Control: Monitor and control the internal reaction temperature rigorously. For large-scale production, utilize a reactor with a high surface area-to-volume ratio or internal cooling coils to ensure efficient heat removal. A patent for an alternative process suggests that avoiding extremely low temperatures can be beneficial for energy consumption and process safety.[2]

  • Anhydrous Conditions: Ensure all reagents, solvents, and equipment are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Stereoselectivity in Biocatalytic Reduction

Q: Our enzymatic reduction of the keto group to the desired (R)-hydroxyl stereoisomer is showing low enantiomeric excess (e.e.) upon scale-up. How can we improve this?

A: Achieving high stereoselectivity is crucial for the efficacy of the final active pharmaceutical ingredient. A decrease in e.e. at larger scales in biocatalytic reductions can be a common challenge.

Potential Causes:

  • Sub-optimal pH: The activity and selectivity of the reductase enzyme are highly dependent on the pH of the reaction medium.

  • Temperature Gradients: As with chemical synthesis, localized temperature changes in a large bioreactor can affect enzyme performance and selectivity.

  • Cofactor Limitation: Many reductase enzymes require a cofactor (e.g., NADPH or NADH) for activity. Insufficient regeneration of the cofactor can limit the reaction rate and potentially affect selectivity.

  • Substrate/Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme, leading to reduced activity and selectivity.

  • Mass Transfer Limitations: In whole-cell biocatalysis, the transport of the substrate and product across the cell membrane can become a limiting factor at higher cell densities and substrate concentrations.

Troubleshooting Steps & Solutions:

  • Precise pH Control: Implement robust pH monitoring and control systems in the bioreactor. The optimal pH for similar bioreductions has been reported to be around 7.5.

  • Effective Temperature Management: Ensure uniform temperature distribution throughout the bioreactor.

  • Efficient Cofactor Regeneration: If using an isolated enzyme, ensure an efficient cofactor regeneration system is in place (e.g., using a secondary enzyme like glucose dehydrogenase). For whole-cell systems, ensure the cells are metabolically active to regenerate the cofactor pool.

  • Substrate Feeding Strategy: Implement a fed-batch strategy to maintain a low, optimal substrate concentration in the reactor, thus avoiding substrate inhibition.

  • Process Optimization: Systematically optimize reaction parameters such as cell loading, substrate concentration, and reaction time. One study on a similar bioreduction found optimal conditions to be a substrate concentration of 15.0 g/L, a cell loading of 40.0 g DCW/L, and a temperature of 35°C.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities we should monitor for during the production of this compound?

A1: The impurity profile can vary depending on the synthetic route. For chemical synthesis, potential impurities include unreacted starting materials, byproducts from side reactions (e.g., self-condensation of tert-butyl acetate), and diastereomers if the chiral control is not absolute. In biocatalytic routes, impurities might include the corresponding (S)-enantiomer and byproducts from cellular metabolism. It is crucial to develop analytical methods (e.g., chiral HPLC) to detect and quantify these impurities.

Q2: How does the choice of solvent impact the scale-up of the chemical synthesis?

A2: The solvent plays a critical role in solubility, reaction kinetics, and temperature control. Tetrahydrofuran (THF) is commonly used for this type of reaction due to its ability to dissolve the reagents at low temperatures. However, on a large scale, the handling and recovery of volatile and flammable solvents like THF present safety and environmental challenges. Alternative, greener solvents with higher boiling points and lower volatility should be considered and evaluated during process development.

Q3: What are the key considerations for downstream processing and purification at an industrial scale?

A3: Downstream processing for this intermediate typically involves quenching the reaction, extraction, and purification. At scale, challenges include handling large volumes of aqueous and organic phases, efficient phase separation, and the potential for emulsion formation. Purification is often achieved through crystallization or chromatography. Scaling up crystallization requires careful control of cooling rates, agitation, and solvent composition to ensure consistent crystal size and purity. Large-scale chromatography can be expensive and may require significant solvent volumes.

Data Presentation

Table 1: Comparison of Lab-Scale Reaction Parameters for Chemical and Biocatalytic Synthesis

ParameterChemical Synthesis (Lab-Scale Example)Biocatalytic Reduction (Lab-Scale Example)
Reaction Type Claisen CondensationAsymmetric Ketone Reduction
Key Reagents tert-Butyl acetate, Ethyl (R)-4-cyano-3-hydroxybutyrate, LDAtert-Butyl 6-cyano-3,5-dioxohexanoate, Carbonyl Reductase
Temperature -78°C to -40°C35°C
pH Not applicable (anhydrous)~7.5
Solvent Tetrahydrofuran (THF)Aqueous buffer
Typical Purity >97%>99% e.e.

Note: This table presents example data from literature and patents for illustrative purposes. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Lab-Scale Chemical Synthesis Protocol (Illustrative)

This protocol is based on a patented procedure and should be adapted and optimized for specific laboratory conditions.

  • Preparation: Under an inert nitrogen atmosphere, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Enolate Formation: Cool the solution to -78°C. Slowly add n-butyllithium while maintaining the temperature below -70°C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.

  • Acyl Anion Equivalent Formation: Add tert-butyl acetate dropwise to the LDA solution at -78°C. Stir for 1 hour to form the lithium enolate.

  • Condensation Reaction: Slowly add a solution of ethyl (R)-4-cyano-3-hydroxybutyrate in anhydrous THF to the reaction mixture, keeping the temperature below -70°C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Quenching and Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Lab-Scale Biocatalytic Reduction Protocol (Illustrative)

This protocol is based on a published study and should be optimized for the specific enzyme and substrate used.

  • Biocatalyst Preparation: Prepare a suspension of the carbonyl reductase enzyme or whole cells expressing the enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Reaction Mixture: In a temperature-controlled vessel, combine the buffer, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the enzyme/cell suspension.

  • Substrate Addition: Add the substrate, tert-Butyl 6-cyano-3,5-dioxohexanoate, to the desired concentration (e.g., 15 g/L).

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 35°C) with agitation. Monitor and control the pH.

  • Reaction Monitoring: Periodically take samples to monitor the conversion of the substrate and the formation of the product by HPLC.

  • Work-up and Extraction: Once the reaction reaches completion, terminate the reaction (e.g., by adding a water-immiscible organic solvent). Extract the product with an appropriate solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry it, and concentrate it to obtain the crude product. Further purification can be achieved by crystallization or chromatography.

Visualizations

experimental_workflow cluster_chemical Chemical Synthesis Workflow cluster_bio Biocatalytic Reduction Workflow chem_start Reagent Preparation (Anhydrous) enolate Enolate Formation (-78°C) chem_start->enolate Strong Base condensation Condensation (<-70°C) enolate->condensation Electrophile quench Quenching condensation->quench extract_chem Extraction quench->extract_chem purify_chem Purification extract_chem->purify_chem bio_start Biocatalyst Preparation reaction_mix Reaction Setup (Buffer, Cofactor) bio_start->reaction_mix reduction Bioreduction (35°C, pH 7.5) reaction_mix->reduction Substrate extract_bio Extraction reduction->extract_bio purify_bio Purification extract_bio->purify_bio

Caption: Comparative workflow for chemical vs. biocatalytic synthesis.

troubleshooting_logic cluster_chem Chemical Synthesis cluster_bio Biocatalytic Reduction start Low Yield / Purity Issue temp_chem Check Temperature Control start->temp_chem mixing_chem Evaluate Mixing Efficiency start->mixing_chem reagents_chem Verify Reagent Quality (Anhydrous) start->reagents_chem ph_bio Monitor and Control pH start->ph_bio temp_bio Ensure Uniform Temperature start->temp_bio cofactor_bio Check Cofactor Regeneration start->cofactor_bio

Caption: Troubleshooting logic for key synthesis parameters.

References

Technical Support Center: Purification of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate. Our focus is on the removal of common impurities to achieve high purity (typically ≥97%) required for pharmaceutical synthesis, such as in the preparation of Atorvastatin.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Based on common synthetic routes, the primary impurities include:

  • Unreacted Starting Materials:

    • Ethyl (R)-4-cyano-3-hydroxybutanoate (or its protected silyl ether form).

    • tert-Butyl acetate.

  • Reagents and Byproducts from Synthesis:

    • Diisopropylamine.

    • Lithium salts.

    • Self-condensation products of tert-butyl acetate.

  • Solvents:

    • Tetrahydrofuran (THF).

    • Dichloromethane.

    • Ethyl acetate.

Q2: What analytical methods are recommended for assessing the purity of my sample?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. Commercial suppliers of this compound typically provide data from the following instruments:[3][4]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting less volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR): Provides structural confirmation of the desired product and helps identify impurities by comparing the chemical shifts and integration of signals to a reference standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.

Q3: My crude product has a low purity (<90%). What is the first purification step I should take?

For purities below 90%, a liquid-liquid extraction is an effective initial step to remove water-soluble impurities and unreacted polar starting materials. A typical procedure is outlined in the troubleshooting guide below.

Q4: I'm observing a persistent impurity peak in my HPLC analysis. What could it be and how can I remove it?

A persistent peak could be a structurally similar byproduct. Column chromatography is the most effective method for separating such impurities. Refer to the detailed column chromatography protocol in this guide. The choice of eluent system is critical and should be optimized using Thin Layer Chromatography (TLC) first.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis and Work-up
  • Problem: The purity of the isolated product after synthesis and a simple aqueous work-up is significantly lower than the desired ≥97%.

  • Likely Cause: Incomplete reaction or inefficient removal of starting materials and water-soluble byproducts during the initial extraction.

  • Solution: Perform a thorough liquid-liquid extraction as detailed below.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities.

    • Water (H₂O) to remove water-soluble impurities.

    • Saturated aqueous sodium chloride (brine) solution to facilitate phase separation and remove residual water from the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the partially purified product.

Issue 2: Presence of Structurally Similar Impurities
  • Problem: HPLC or NMR analysis indicates the presence of impurities with similar polarity to the desired product, which are not removed by simple extraction.

  • Likely Cause: Formation of byproducts during the synthesis, such as diastereomers or condensation products.

  • Solution: Employ silica gel column chromatography for a finer separation based on polarity differences.

  • TLC Optimization:

    • Prepare several eluent mixtures of varying polarities (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 7:3, 1:1).

    • Spot the crude product on a TLC plate and develop it in a chamber with one of the prepared eluents.

    • The optimal eluent system should provide good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes the expected purity improvements based on the purification method employed. These are typical values and may vary depending on the initial purity and specific impurities present.

Purification MethodStarting PurityExpected Final PurityKey Impurities Removed
Liquid-Liquid Extraction85-90%90-95%Water-soluble reagents, salts, highly polar starting materials.
Column Chromatography90-95%>98%Structurally similar byproducts, less polar impurities.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (<90% Purity) Extraction Liquid-Liquid Extraction Crude->Extraction Remove polar impurities PartiallyPure Partially Purified (90-95% Purity) Extraction->PartiallyPure Analysis1 Purity Analysis (HPLC, NMR) PartiallyPure->Analysis1 Chromatography Column Chromatography Pure Pure Product (>98% Purity) Chromatography->Pure Analysis2 Final Purity Confirmation Pure->Analysis2 Analysis1->Chromatography If impurities persist

Caption: General workflow for the purification of the target compound.

This diagram outlines the logical steps from a crude product to a highly purified compound, including intermediate analysis points to decide on subsequent purification steps.

TroubleshootingLogic Start Crude Product Analysis (HPLC) PurityCheck Purity < 97%? Start->PurityCheck ImpurityType Impurity Type? PurityCheck->ImpurityType Yes End Pure Product (>97%) PurityCheck->End No PolarImp Polar/Water-Soluble ImpurityType->PolarImp Known Polar SimilarImp Structurally Similar ImpurityType->SimilarImp Unknown/Similar Polarity Extraction Perform Liquid-Liquid Extraction PolarImp->Extraction Chromatography Perform Column Chromatography SimilarImp->Chromatography Extraction->Start Re-analyze Chromatography->Start Re-analyze

Caption: Troubleshooting decision tree for impurity removal.

References

Best practices for handling and storage of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the handling, storage, and use of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate (CAS 125988-01-4).

I. Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound, a key chiral intermediate in the synthesis of Atorvastatin.[][2]

Storage Recommendations
ParameterRecommendationSource
Temperature Refrigerator (2-8 °C)[3]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)N/A
Container Tightly sealed, light-resistant containersN/A
Shipping Typically shipped at room temperature, but cold-chain transportation may be used.[4][5]
Frequently Asked Questions (FAQs): Handling and Storage

Q1: The compound has been left at room temperature for an extended period. Is it still usable?

A1: While short excursions to room temperature during shipping are generally acceptable, prolonged exposure can lead to degradation. We recommend performing a purity check using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to assess its integrity before use.

Q2: I've noticed a change in the color of the compound. What should I do?

A2: A change in color may indicate degradation or contamination. Do not use the compound. Contact your supplier for a replacement and provide the lot number and storage conditions.

Q3: Is this compound sensitive to moisture or air?

A3: Yes, it is advisable to handle the compound under an inert atmosphere and protect it from moisture to prevent potential degradation.

II. Troubleshooting Experimental Issues

This section addresses common problems encountered during experiments involving this compound.

Frequently Asked Questions (FAQs): Experimental Troubleshooting

Q1: My reaction yield is consistently low. What are the possible causes?

A1: Low reaction yields can stem from several factors:

  • Reagent Purity: The purity of this compound is critical. Impurities can interfere with the reaction. Verify the purity of your starting material via HPLC or NMR.

  • Reaction Conditions: Temperature, reaction time, and catalyst dosage can significantly impact the yield.[6] Ensure these parameters are optimized and precisely controlled.

  • Solvent Quality: Use anhydrous solvents, as the presence of water can lead to side reactions and degradation of reagents.

Q2: I am observing unexpected spots on my TLC plate after the reaction. What could they be?

A2: Unexpected spots on a TLC plate likely indicate the formation of side products or the presence of impurities in the starting material. In the context of Atorvastatin synthesis, common impurities include diastereomers and lactone byproducts. It is recommended to use techniques like LC-MS to identify these unknown species.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress.[7][8] By spotting the reaction mixture alongside the starting material and a standard of the expected product, you can visually track the consumption of the reactant and the formation of the product over time.[8] HPLC can also be used for more quantitative analysis of reaction kinetics.

Q4: I am having trouble with the stereoselectivity of my reaction, leading to the formation of diastereomers. How can I improve this?

A4: Achieving high stereoselectivity is crucial when working with chiral intermediates.[]

  • Catalyst Selection: The choice of catalyst is paramount for controlling stereochemistry. For reductions, consider using stereoselective reducing agents.

  • Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and affect the diastereomeric ratio.[] Experiment with different solvents to optimize stereoselectivity.

III. Experimental Protocols

Protocol: Stereoselective Bioreduction of this compound

This protocol is adapted from a study on the asymmetric bioreduction of this compound to optically pure t-butyl 6-cyano-(3R, 5R)-dihydroxyhexanoate, a key precursor for Atorvastatin.[9]

Materials:

  • This compound

  • Rhodotorula glutinis cell suspension

  • Sodium lactate (co-substrate)

  • Buffer solution (pH 7.5)

Procedure:

  • Prepare a reaction mixture containing the substrate at a concentration of 50 mM (15.0 g/L) in the pH 7.5 buffer.

  • Add the Rhodotorula glutinis cell suspension to a final cell loading of 40.0 g DCW/L.

  • Add sodium lactate as a co-substrate to a final concentration of 0.54 M (60.0 g/L).

  • Incubate the reaction mixture at 35 °C with agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion and diastereomeric excess.

  • The reaction is typically complete within 40 hours, yielding the desired (3R, 5R)-dihydroxyhexanoate with high diastereomeric excess.[9]

IV. Visual Guides

Experimental Workflow: Stereoselective Reduction

experimental_workflow Workflow for Stereoselective Reduction start Start prepare_mixture Prepare Reaction Mixture (Substrate, Buffer, Co-substrate) start->prepare_mixture add_biocatalyst Add Biocatalyst (Rhodotorula glutinis) prepare_mixture->add_biocatalyst incubate Incubate at 35°C with Agitation add_biocatalyst->incubate monitor_reaction Monitor Reaction Progress (HPLC/TLC) incubate->monitor_reaction check_completion Reaction Complete? monitor_reaction->check_completion check_completion->incubate No workup Reaction Work-up and Product Isolation check_completion->workup Yes end End workup->end

Caption: A typical workflow for the stereoselective reduction of this compound.

Troubleshooting Logic: Impurity Analysis

troubleshooting_impurities Troubleshooting Impurity Formation start Impurity Detected (HPLC/TLC) identify_impurity Identify Impurity (LC-MS, NMR) start->identify_impurity is_diastereomer Is it a Diastereomer? identify_impurity->is_diastereomer optimize_stereo Optimize Stereoselectivity: - Adjust Temperature - Change Catalyst - Vary Solvent is_diastereomer->optimize_stereo Yes is_lactone Is it a Lactone? is_diastereomer->is_lactone No solution Implement Solution and Re-run Reaction optimize_stereo->solution control_ph Control pH and Temperature during Work-up is_lactone->control_ph Yes is_starting_material Unreacted Starting Material? is_lactone->is_starting_material No control_ph->solution increase_time_temp Increase Reaction Time or Temperature is_starting_material->increase_time_temp Yes other_impurity Other Impurity is_starting_material->other_impurity No increase_time_temp->solution investigate_source Investigate Source: - Starting Material Purity - Side Reactions other_impurity->investigate_source investigate_source->solution

Caption: A decision tree for troubleshooting common impurities encountered during reactions.

References

Validation & Comparative

Unraveling the Biological Profile of a Key Atorvastatin Intermediate: A Comparative Analysis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the characterization of the biological activity of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate. This compound is predominantly recognized and documented as a crucial chiral intermediate in the multi-step synthesis of the widely-prescribed cholesterol-lowering drug, Atorvastatin.[1][2][3][4] While its synthetic utility is well-established, data on its intrinsic pharmacological effects, or those of its direct structural analogs, are conspicuously absent from published research.

This guide aims to address the current state of knowledge regarding this compound, clarifying its role in pharmaceutical manufacturing and highlighting the absence of data that would permit a comparative analysis of its biological activity against any potential analogs.

The Primary Role: A Stepping Stone to a Blockbuster Drug

The synthesis of Atorvastatin, a potent inhibitor of HMG-CoA reductase, involves a complex sequence of chemical reactions.[2][5] Within this sequence, this compound serves as a key building block, providing a specific stereochemical configuration that is essential for the final drug's therapeutic efficacy.[1][3] Its chemical structure is meticulously designed for efficient conversion into the subsequent intermediates in the Atorvastatin synthesis pathway.

Given its designation as a synthetic intermediate, the primary focus of research has been on optimizing its production and purity, rather than on exploring its potential biological effects. In some contexts, it is even classified as an impurity of Atorvastatin, suggesting that its presence in the final drug product is minimized.[]

The Quest for Biological Activity Data: A Notable Void

Extensive searches of scientific databases for studies evaluating the pharmacological profile of this compound have yielded no specific data. There are no published reports on its effects on cellular pathways, enzyme inhibition, or any other measure of biological activity. Consequently, a comparison with analogs is not feasible due to the lack of a baseline activity profile for the parent compound.

This absence of data is not unusual for a compound that is exclusively utilized as an intermediate in a larger synthetic process. The research and development efforts are typically concentrated on the final active pharmaceutical ingredient (API), in this case, Atorvastatin.

The Biological Activity of the Final Product: Atorvastatin

To provide a relevant biological context, it is useful to understand the activity of Atorvastatin, the drug for which this compound is a precursor. Atorvastatin functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[7][8][9] By inhibiting this enzyme, Atorvastatin effectively reduces the production of cholesterol in the liver.[10][11] This leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[7][8]

The intricate molecular structure of Atorvastatin, which is assembled using intermediates like this compound, is precisely what allows it to bind to the active site of HMG-CoA reductase and exert its therapeutic effect.[12][13]

Synthetic Pathway Visualization

The following diagram illustrates the position of this compound within the broader synthetic route to Atorvastatin.

Synthetic_Pathway Precursors Precursors This compound This compound Precursors->this compound Synthesis Further\nIntermediates Further Intermediates This compound->Further\nIntermediates Further Reaction Steps Atorvastatin Atorvastatin Further\nIntermediates->Atorvastatin Final Assembly & Purification

Caption: Synthetic relationship of the intermediate to the final drug.

Conclusion

References

Performance of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate, a key chiral intermediate in the synthesis of widely used cholesterol-lowering drugs like Atorvastatin.[1][2] The choice of reaction media and overall synthetic strategy significantly impacts yield, purity, and process safety. This document outlines and compares different synthetic methodologies, providing experimental data and detailed protocols to inform your research and development efforts.

Comparison of Synthetic Routes and Reaction Media

The synthesis of this compound is a critical step in the overall synthesis of the side chain of Atorvastatin.[3] Various approaches have been developed, each with distinct advantages and disadvantages related to reaction conditions, reagents, and scalability. Below is a comparative summary of key methods described in the patent literature.

Synthetic MethodBase/CatalystReaction Medium (Solvent)TemperatureReported Yield/Product AmountPurityKey ConsiderationsReference
Lithium Diisopropylamide (LDA) Mediated Condensation n-Butyl Lithium / DiisopropylamineTetrahydrofuran (THF) / Hexane-75°C to -20°C22 g (from 20 g starting material)Not specifiedRequires cryogenic temperatures and pyrophoric reagents. Involves protection/deprotection steps.US7557238B2[4]
DBU-Catalyzed Condensation 1,8-Diazabicycloundec-7-ene (DBU)2-Methyltetrahydrofuran20-30°C195-220 g99.5% (optical purity)Avoids cryogenic conditions and hazardous metal reagents. Allows for solvent and catalyst recovery, presenting a greener alternative.CN108033899B[5]
Sodium-Mediated Condensation Sodium Metal or Sodium HydrideToluene-30°C to 108°CNot specifiedNot specifiedAn alternative to lithium-based reagents, but still involves handling of reactive metals.CN102766072A[6]

Experimental Protocols

Lithium Diisopropylamide (LDA) Mediated Condensation

This method involves the Claisen condensation of the lithium enolate of tert-butyl acetate with a protected cyanohydrin.

Step 1: Preparation of Lithium Diisopropylamide (LDA)

  • To a solution of diisopropylamine (23.2 g, 0.23 mol) in THF (100 ml) chilled to -5 to -10°C, add a solution of n-butyl lithium in hexane (14.4 ml, 0.21 mol).

  • Stir the resulting mixture at -5 to -10°C for 30 minutes.

Step 2: Enolate Formation and Condensation

  • Cool the reaction mixture to approximately -45°C.

  • Add tert-butyl acetate (26 g, 0.21 mol) and stir the mixture at -20 to -30°C for 1 hour.

  • Cool the reaction to about -75°C and add a solution of ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (20 g, 0.050 mol) in THF (20 ml).

  • Stir the reaction mixture at -70 to -75°C for 2 hours.

Step 3: Work-up and Isolation

  • Add methanol (15 ml) to the reaction mixture, followed by water (200 ml).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x 200 ml).

  • Combine the organic layers and evaporate the solvent to yield the product.

DBU-Catalyzed "Green" Condensation

This process avoids the use of cryogenic temperatures and highly reactive organometallic bases.

Step 1: Preparation of Reagent Solutions

  • Under a nitrogen atmosphere, add tert-butyl acetate (116 g) and 1,8-diazabicycloundec-7-ene (152 g) to 500 mL of 2-methyltetrahydrofuran. Heat to reflux and stir for 1 hour, then cool to 25°C to create solution A.

  • Dissolve (R)-4-cyano-3-hydroxy ethyl butyrate (157 g) in 100 mL of 2-methyltetrahydrofuran to create solution B.

Step 2: Condensation Reaction

  • Simultaneously add solution A and solution B dropwise into a reactor containing a small amount of 2-methyltetrahydrofuran, maintaining the reaction temperature at 20-30°C.

  • After the addition is complete, continue stirring for 1-5 hours.

Step 3: Work-up and Isolation

  • Add water to the reaction mixture and allow the layers to separate.

  • Concentrate the organic phase under reduced pressure to obtain the final product.

  • The solvent and DBU can be recovered from the organic and aqueous phases, respectively.[5]

Reaction Workflow and Alternatives

The synthesis of this compound is a key step within broader synthetic strategies for Atorvastatin. The choice of this step influences the overall efficiency and feasibility of the entire process.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_downstream Downstream Synthesis tert-butyl acetate tert-butyl acetate Condensation Claisen Condensation tert-butyl acetate->Condensation cyanohydrin_ester (R)-4-cyano-3-hydroxy ethyl butyrate cyanohydrin_ester->Condensation Base/Catalyst Base/Catalyst (e.g., LDA, DBU) Base/Catalyst->Condensation Solvent Reaction Medium (e.g., THF, 2-MeTHF) Solvent->Condensation Target_Intermediate tert-Butyl (R)-6-Cyano-5- hydroxy-3-oxohexanoate Condensation->Target_Intermediate Reduction Asymmetric Reduction Target_Intermediate->Reduction Final_Product Atorvastatin Side Chain Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Alternative synthetic routes to the Atorvastatin side chain often circumvent the synthesis of this specific cyano-intermediate. For instance, the Paal-Knorr synthesis, another widely used industrial method, involves the condensation of a 1,4-dicarbonyl compound with a chiral amino-ester.[7][8] More modern approaches, such as those employing multicomponent reactions like the Ugi reaction, aim to significantly shorten the number of synthetic steps.[7][8] Chemo-enzymatic methods are also gaining traction as they offer high stereoselectivity under mild reaction conditions.[1] The choice between these strategies depends on factors such as cost, scalability, desired purity, and environmental impact.

References

A Comparative Guide to Confirming the Stereochemistry of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of analytical techniques for confirming the absolute stereochemistry of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate, a key chiral intermediate in the synthesis of Atorvastatin. We present a summary of quantitative data, detailed experimental protocols for key methods, and visual workflows to aid in the selection of the most appropriate analytical strategy.

The definitive confirmation of a chiral molecule's absolute configuration relies on comparing its properties to a known standard. This guide compares three powerful analytical techniques: Mosher's Method (¹H NMR), Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (Chiral HPLC). To facilitate a direct comparison, the synthesis of the corresponding (S)-enantiomer is first described.

Synthesis of the (S)-enantiomer Reference Standard

To unequivocally confirm the stereochemistry of the (R)-enantiomer, it is essential to have the (S)-enantiomer as a reference standard. A plausible synthetic route to tert-Butyl (S)-6-Cyano-5-hydroxy-3-oxohexanoate can be adapted from known procedures for the (R)-enantiomer, starting from a chiral precursor with the opposite configuration, such as (S)-4-cyano-3-hydroxybutanoate.

Comparative Analysis of Stereochemical Determination Methods

The selection of a method for determining absolute stereochemistry depends on factors such as the amount of sample available, the presence of suitable functional groups, and access to specialized instrumentation. The following table summarizes the expected quantitative data from each of the three analytical methods discussed.

Table 1: Comparison of Analytical Methods for Stereochemical Confirmation

MethodParameter(R)-Enantiomer(S)-EnantiomerRemarks
Mosher's Method (¹H NMR) Δδ (δS - δR) for H4 protonsNegativePositiveBased on the analysis of diastereomeric MTPA esters.
Δδ (δS - δR) for H6 protonsPositiveNegativeA positive Δδ value indicates protons are on one side of the MTPA plane, and a negative value indicates they are on the other.
Vibrational Circular Dichroism (VCD) Key Band (C=O stretch)Positive Cotton EffectNegative Cotton EffectVCD spectra of enantiomers are mirror images.
Key Band (O-H bend)Negative Cotton EffectPositive Cotton EffectThe sign of the Cotton effect at specific wavenumbers is indicative of the absolute configuration.
Chiral HPLC Retention Time (tR)~10.5 min~12.2 minRetention times are dependent on the specific chiral stationary phase and mobile phase used.
Resolution (Rs)\multicolumn{2}{c}{> 1.5}A resolution value greater than 1.5 indicates baseline separation of the enantiomers.

Note: The data presented in this table is illustrative and based on typical results for analogous compounds. Actual experimental values may vary.

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to the successful confirmation of stereochemistry. The following protocols are tailored for the analysis of tert-Butyl 6-Cyano-5-hydroxy-3-oxohexanoate.

Mosher's Method Protocol

Mosher's method is a sensitive NMR technique for determining the configuration of chiral secondary alcohols. It involves the formation of diastereomeric esters with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra.

  • Esterification:

    • Divide the sample of tert-Butyl 6-Cyano-5-hydroxy-3-oxohexanoate (either the R- or S-enantiomer) into two portions (~1-2 mg each).

    • In separate NMR tubes, dissolve each portion in deuterated chloroform (CDCl₃).

    • To one tube, add a slight excess of (R)-(-)-MTPA chloride and a small amount of pyridine.

    • To the other tube, add a slight excess of (S)-(+)-MTPA chloride and a small amount of pyridine.

    • Allow the reactions to proceed to completion at room temperature, monitoring by TLC or LC-MS.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric ester products.

    • Assign the chemical shifts (δ) for the protons adjacent to the stereocenter (H4 and H6).

  • Data Interpretation:

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton between the two diastereomers (Δδ = δS-MTPA - δR-MTPA).

    • A consistent sign for Δδ on either side of the stereocenter, when correlated with the established Mosher's model, allows for the unambiguous assignment of the absolute configuration. For an (R)-alcohol, protons on one side of the molecule will show positive Δδ values, while those on the other side will show negative values. The opposite is true for an (S)-alcohol.

Vibrational Circular Dichroism (VCD) Spectroscopy Protocol

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum can be used to determine the absolute configuration by comparing it with theoretically calculated spectra or with the spectrum of a known enantiomer.

  • Sample Preparation:

    • Prepare solutions of both the (R)- and (S)-enantiomers of tert-Butyl 6-Cyano-5-hydroxy-3-oxohexanoate in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Measurement:

    • Acquire the VCD and IR spectra of both enantiomers using a VCD spectrometer.

    • Collect data over a relevant spectral range (e.g., 2000-1000 cm⁻¹) with a suitable resolution (e.g., 4 cm⁻¹).

  • Data Interpretation:

    • Compare the VCD spectra of the two samples. The spectra should be mirror images of each other.

    • For absolute configuration assignment, compare the experimental spectrum of the unknown enantiomer with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A match in the sign and relative intensity of the major VCD bands confirms the absolute configuration.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) Protocol

Chiral HPLC is a powerful technique for separating enantiomers and determining enantiomeric purity. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

  • Instrumentation and Columns:

    • Use a standard HPLC system equipped with a UV detector.

    • Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) to find the optimal stationary phase for separation.

  • Method Development:

    • Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol).

    • Optimize the mobile phase composition and flow rate to achieve baseline separation (Rs > 1.5) of the two enantiomers.

  • Analysis:

    • Inject a solution of the racemic mixture of tert-Butyl 6-Cyano-5-hydroxy-3-oxohexanoate to determine the retention times (tR) of both enantiomers.

    • Inject a solution of the enantiomerically pure (R)-sample to identify its corresponding peak.

    • The elution order and retention times can then be used to identify the enantiomers in any sample mixture.

Workflow for Stereochemical Confirmation

The following diagram illustrates the logical workflow for the comprehensive confirmation of the stereochemistry of this compound.

G cluster_synthesis Synthesis of Reference cluster_analysis Comparative Analysis cluster_confirmation Confirmation start Chiral Precursor ((S)-4-cyano-3-hydroxybutanoate) synth_S Synthesize (S)-enantiomer start->synth_S S_sample tert-Butyl (S)-6-Cyano-5-hydroxy-3-oxohexanoate (Reference Standard) synth_S->S_sample R_sample This compound (Sample of Interest) mosher Mosher's Method (¹H NMR) R_sample->mosher vcd VCD Spectroscopy R_sample->vcd hplc Chiral HPLC R_sample->hplc S_sample->mosher S_sample->vcd S_sample->hplc compare Compare Analytical Data mosher->compare vcd->compare hplc->compare confirm Confirm Absolute Stereochemistry compare->confirm

Workflow for Stereochemical Confirmation

By employing these robust analytical techniques and following a systematic workflow, researchers can confidently determine and confirm the absolute stereochemistry of this compound, ensuring the quality and efficacy of this critical pharmaceutical intermediate.

Navigating the Synthesis of Atorvastatin: A Comparative Guide to the Key Intermediate, tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate, a critical chiral building block in the synthesis of the cholesterol-lowering drug, Atorvastatin. Due to a notable absence of published cross-reactivity or biological activity data for this intermediate, this guide will focus on its physicochemical properties, its role in the synthetic pathway of Atorvastatin, and a comparison with a structurally related compound within the same therapeutic class.

Introduction

This compound (CAS 125988-01-4) is a specialized chemical intermediate recognized for its essential role in the manufacturing of Atorvastatin.[1] It is also identified as "Atorvastatin Impurity 53," highlighting its close relationship with the final active pharmaceutical ingredient.[2] The stereochemical integrity of this molecule is vital for the therapeutic efficacy of Atorvastatin.[3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, reactivity, and purification in a laboratory and industrial setting.

PropertyValueReference
Molecular Formula C₁₁H₁₇NO₄[2]
Molecular Weight 227.26 g/mol [2]
IUPAC Name tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate[2]
CAS Number 125988-01-4[2]
Purity Typically ≥97%[3][4]
Appearance Liquid
Storage Temperature Refrigerator

Role in Atorvastatin Synthesis

This compound is a key intermediate in several patented synthetic routes to Atorvastatin. Its functional groups, including the cyano, hydroxyl, and oxo moieties, along with the tert-butyl ester, are strategically positioned for subsequent chemical transformations to build the complex structure of Atorvastatin.

The following diagram illustrates a simplified workflow for the synthesis of a related dihydroxyhexanoate, a downstream product, from the target compound.

G cluster_workflow Asymmetric Reduction Workflow A This compound ((5R)-1) B Asymmetric Reduction (e.g., using Aldo-keto reductase) A->B Substrate C tert-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate ((3R,5R)-2) B->C Product

Caption: Asymmetric reduction of the target compound.

Comparative Analysis with a Structurally Related Intermediate

A direct comparison of the biological cross-reactivity of this compound with other compounds is not possible due to the lack of available data. However, a comparison of its physicochemical properties with another key intermediate in the synthesis of a different statin, Rosuvastatin, can provide valuable context for researchers working on statin synthesis.

tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is an intermediate in the synthesis of Rosuvastatin. The table below compares the key properties of these two intermediates.

PropertyThis compoundtert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Molecular Formula C₁₁H₁₇NO₄C₁₀H₁₉ClO₄
Molecular Weight 227.26 g/mol 238.71 g/mol
Key Functional Groups Cyano, Hydroxyl, Ketone, EsterChloro, Dihydroxyl, Ester
Associated Statin AtorvastatinRosuvastatin

The structural differences, particularly the presence of a cyano group in the Atorvastatin intermediate versus a chloro group in the Rosuvastatin intermediate, dictate the subsequent synthetic steps and the types of reagents and reaction conditions required.

Biological Activity: A Knowledge Gap

A thorough search of scientific literature and chemical databases reveals a significant lack of information on the biological activity, including potential cross-reactivity or off-target effects, of this compound. Its primary characterization is as a synthetic intermediate.

The diagram below illustrates the current state of knowledge regarding the biological assessment of this compound.

G cluster_knowledge Biological Activity Information A This compound B Biological Activity Data (Cross-reactivity, Off-target effects) A->B Status: Not Available C Published Literature C->B No Data Found D Chemical Databases D->B No Data Found

Caption: Current knowledge gap on biological activity.

While the intermediate itself has not been studied for its biological effects, the final product, Atorvastatin, is a well-characterized HMG-CoA reductase inhibitor. It is known to have various on-target and potential off-target effects.[5] However, it is crucial to emphasize that the biological profile of Atorvastatin cannot be extrapolated to its synthetic intermediates.

Experimental Protocols

Given the absence of biological studies, this section provides a general experimental protocol for the synthesis of a downstream product, which is a common step in the utilization of the target compound.

Protocol: Asymmetric Reduction of this compound

This protocol is a generalized representation based on enzymatic reduction methods.

1. Materials:

  • This compound

  • Aldo-keto reductase (or a suitable microorganism expressing the enzyme)

  • Cofactor (e.g., NADPH)

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

2. Procedure:

  • Prepare a reaction mixture containing the buffer, the substrate (this compound), the enzyme, the cofactor, and the cofactor regeneration system.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, stop the reaction by adding a quenching agent or by centrifugation to remove the enzyme.

  • Extract the product from the aqueous phase using an organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product using a suitable method, such as column chromatography.

9. Characterization:

  • Confirm the structure and purity of the final product, tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate, using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a well-established and critical intermediate in the synthesis of Atorvastatin. Its value lies in its specific chemical structure and chirality, which are essential for the construction of the final drug molecule. While a direct comparison of its biological cross-reactivity is not feasible due to the current lack of data, this guide provides a framework for understanding its chemical properties and its role in synthesis, alongside a comparison with a related intermediate for another major statin. The absence of biological activity data for this and many other synthetic intermediates represents a significant knowledge gap in the broader context of drug development and safety assessment. Further research into the potential biological effects of such impurities and intermediates would be beneficial for the pharmaceutical industry.

References

A Comparative Guide to the Efficacy of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical determinant of successful therapeutic development. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate is a pivotal intermediate in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol.[1][2][3] The efficacy of this intermediate and its derivatives is primarily evaluated based on the yield, purity, and stereoselectivity of the synthetic processes in which they are involved. This guide provides a comparative analysis of different methodologies for the synthesis and conversion of this compound, supported by experimental data.

Synthetic Pathway and Key Transformations

The primary role of this compound is as a precursor in the synthesis of Atorvastatin. A crucial step in this pathway is the stereoselective reduction of the ketone group at the C3 position to yield the corresponding dihydroxy derivative. The efficiency of this transformation is paramount for the overall success of the Atorvastatin synthesis.

G cluster_0 Synthesis of Atorvastatin Intermediate tert-Butyl acetoacetate tert-Butyl acetoacetate Condensation Condensation tert-Butyl acetoacetate->Condensation Aromatic aldehyde Aromatic aldehyde Aromatic aldehyde->Condensation This compound This compound Condensation->this compound Stereoselective Reduction Stereoselective Reduction This compound->Stereoselective Reduction tert-Butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate tert-Butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate Stereoselective Reduction->tert-Butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate Atorvastatin Atorvastatin tert-Butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate->Atorvastatin Further Steps

Caption: Key synthetic steps involving this compound.

Efficacy Comparison of Synthetic Methodologies

The conversion of this compound to its dihydroxy derivative can be achieved through various methods, including chemical and enzymatic reductions. The choice of methodology significantly impacts the stereoselectivity and overall yield.

MethodologyCatalyst/ReagentSubstrate ConcentrationDiastereomeric Excess (de)Yield/ConversionReference
BioreductionRhodotorula glutinis ZJB-0922450 mM99.2%0.046 M product[4]
Dual-Enzyme SystemCarbonyl reductase & Glucose dehydrogenase co-expressed in E. coliUp to 450 g/L>99.5%Complete conversion within 7 hours[5]
Chemical SynthesisLithium isopropylamine and ethyl (R)-4-cyano-3-hydroxybutyrateNot specifiedHigh (qualitative)Not specified[6]

Table 1: Comparison of Efficacy in the Reduction of this compound

Experimental Protocols

General Procedure for Bioreduction using Rhodotorula glutinis

A detailed protocol for the asymmetric bioreduction of tert-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate is described.[4] A strain of Rhodotorula glutinis is isolated from a soil sample and identified based on morphology, physiological tests, and 18S rDNA sequence analysis. For the reduction, a cell suspension is subjected to heat treatment at 45°C for 25 minutes to enhance stereoselectivity. The reaction is carried out at pH 7.5 and 35°C with a substrate concentration of 50 mM. Sodium lactate is used as a co-substrate. Under these optimized conditions, the desired dihydroxy product is obtained with a high diastereomeric excess.[4]

G cluster_1 Bioreduction Workflow Soil Sample Soil Sample Isolation of Rhodotorula glutinis Isolation of Rhodotorula glutinis Soil Sample->Isolation of Rhodotorula glutinis Cell Culture Cell Culture Isolation of Rhodotorula glutinis->Cell Culture Heat Treatment (45°C) Heat Treatment (45°C) Cell Culture->Heat Treatment (45°C) Bioreduction Reaction Bioreduction Reaction Heat Treatment (45°C)->Bioreduction Reaction Product Isolation Product Isolation Bioreduction Reaction->Product Isolation Analysis (de, yield) Analysis (de, yield) Product Isolation->Analysis (de, yield)

Caption: Experimental workflow for the bioreduction of the ketoester.

Chemical Synthesis via Claisen Condensation

A common chemical synthesis route involves the Claisen condensation of tert-butyl acetate with ethyl (R)-4-cyano-3-hydroxybutyrate.[6] This reaction is typically carried out at low temperatures (-78°C) using a strong base like lithium diisopropylamide (LDA), which is formed in situ from n-butyllithium and diisopropylamine. An alternative method utilizes 1,8-diazabicycloundec-7-ene (DBU) in 2-methyltetrahydrofuran, which avoids the need for cryogenic temperatures and hazardous reagents like lithium metal.[6]

Comparison with Alternatives

The primary alternatives to using this compound lie in different overall synthetic strategies for Atorvastatin that may bypass this specific intermediate. However, within the context of synthetic routes that do utilize this key building block, the main comparison points are the different methods for its synthesis and subsequent stereoselective reduction.

Biocatalytic methods, such as those employing Rhodotorula glutinis or co-expressed enzymes in E. coli, demonstrate superior stereoselectivity (>99% de) compared to what is often achievable with traditional chemical methods without extensive chiral separations.[4][5] Furthermore, enzymatic reactions can often be performed under milder conditions (e.g., near-neutral pH and moderate temperatures), contributing to a more environmentally friendly process.

Conclusion

The "efficacy" of this compound and its derivatives is best understood in the context of their role as intermediates in pharmaceutical synthesis. The comparative data clearly indicates that biocatalytic and enzymatic approaches for the stereoselective reduction of this key intermediate offer significant advantages in terms of diastereomeric excess and reaction conditions over some traditional chemical methods. For drug development professionals, the selection of a synthetic route that employs these advanced methodologies can lead to higher purity products and more efficient manufacturing processes.

References

A Comparative Benchmarking Guide: Tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate and its Role in Statin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chiral intermediates is paramount. This guide provides a comparative analysis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate, a crucial building block in the synthesis of atorvastatin, against a notable alternative, tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, used in the synthesis of rosuvastatin. This comparison is based on experimental data for yield, purity, and reaction conditions.

Performance Comparison of Chiral Intermediates

The selection of a chiral intermediate in the synthesis of statins significantly impacts the overall efficiency and purity of the final active pharmaceutical ingredient (API). Below is a quantitative comparison of this compound and tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate based on reported experimental data.

ParameterThis compoundtert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoateReference
Typical Purity ≥97%Not explicitly stated, but used for synthesis of high-purity final product[1]
Biocatalytic Reduction Yield Diastereomeric excess (de) of 99.2%Yield of 97.5% and de of 99.5%[2][3]
Precursor for AtorvastatinRosuvastatin[1]
Key Synthesis Step Asymmetric reduction of the corresponding diketoneAsymmetric reduction of the corresponding chloroketone[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of these key intermediates are crucial for reproducibility and process optimization.

Synthesis of this compound

This process involves the condensation of two smaller molecules followed by purification. A patented method describes the following steps:

  • Preparation of the Silyl-Protected Precursor: To a chilled solution (-5 to -10 °C) of ethyl 4-cyano-3-hydroxybutanoate in dichloromethane, imidazole is added, followed by tert-butyl diphenyl silyl chloride. The reaction mixture is stirred for 4 hours at room temperature. After workup with water and extraction with dichloromethane, the organic layer is evaporated to yield the silyl-protected intermediate.[5]

  • Condensation Reaction: A solution of n-butyl lithium in hexane is added to a chilled solution (-5 to -10 °C) of diisopropylamine in THF. After stirring, the reaction is further cooled to approximately -45 °C, and tert-butyl acetate is added. A solution of the silyl-protected precursor in THF is then added at about -75 °C and stirred for 2 hours.[5]

  • Workup and Isolation: Methanol and water are added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are evaporated to yield the crude product. Further purification can be performed as needed.[5]

Biocatalytic Asymmetric Reduction of tert-Butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate

This enzymatic reduction is a key step to establish the correct stereochemistry.

  • Cultivation of Microorganism: A strain of Rhodotorula glutinis (ZJB-09224) is cultivated in a suitable medium.[3]

  • Cell Preparation and Heat Treatment: The microbial cells are harvested and suspended in a buffer. A heat treatment at 45 °C for 25 minutes can be applied to improve stereoselectivity.[3]

  • Asymmetric Bioreduction: The substrate, tert-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate, is added to the cell suspension. The reaction is carried out at a controlled pH (7.5) and temperature (35 °C) with a co-substrate like sodium lactate.[3]

  • Product Isolation: After the reaction is complete (typically monitored by chromatography), the product, tert-butyl 6-cyano-(3R, 5R)-dihydroxyhexanoate, is extracted from the reaction mixture and purified. Under optimal conditions, a diastereomeric excess of 99.2% can be achieved.[3]

Synthesis and Reduction of tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

This intermediate for rosuvastatin is synthesized and stereoselectively reduced in a similar fashion, often employing biocatalysis for the reduction step.

  • Synthesis of the Precursor: The synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate can be achieved through various chemical routes, often starting from simpler chloro-hydroxy esters.[6]

  • Biocatalytic Asymmetric Reduction: A stereoselective carbonyl reductase, often co-expressed with a glucose dehydrogenase for cofactor regeneration in E. coli, is used for the reduction.[2][7]

  • Reaction Conditions: The reaction is typically performed in a bioreactor with high substrate concentrations (e.g., 400 g/L).[2]

  • Isolation and Purification: Following the enzymatic reduction, the product, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is isolated and purified, achieving yields of up to 97.5% and a diastereomeric excess of 99.5%.[2]

Signaling Pathway and Experimental Workflow

The end products of these synthetic routes, atorvastatin and rosuvastatin, are HMG-CoA reductase inhibitors. They function by targeting a key enzyme in the cholesterol biosynthesis pathway.

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Intermediates Downstream Intermediates Mevalonate->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol Statins Statins (Atorvastatin, Rosuvastatin) HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibition

Caption: The HMG-CoA reductase pathway and the inhibitory action of statins.

The general workflow for the biocatalytic reduction, a key step for both intermediates, is outlined below.

Biocatalytic_Reduction_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing Microorganism_Cultivation Microorganism Cultivation Cell_Harvesting Cell Harvesting Microorganism_Cultivation->Cell_Harvesting Enzyme_Preparation Enzyme/Cell Preparation Cell_Harvesting->Enzyme_Preparation Substrate_Addition Substrate Addition Enzyme_Preparation->Substrate_Addition Biocatalytic_Reduction Asymmetric Reduction (Controlled pH, Temp) Substrate_Addition->Biocatalytic_Reduction Reaction_Monitoring Reaction Monitoring (e.g., HPLC) Biocatalytic_Reduction->Reaction_Monitoring Product_Extraction Product Extraction Reaction_Monitoring->Product_Extraction Purification Purification Product_Extraction->Purification Final_Product Chiral Intermediate Purification->Final_Product

References

Unveiling an Unwanted Companion: A Comparative Guide to tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate as an Impurity in Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. In the manufacturing of Atorvastatin, a widely prescribed medication for lowering cholesterol, the control of impurities is a critical aspect of quality assurance. One such process-related impurity is tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate (TBH), a key chiral intermediate in the synthesis of the Atorvastatin side chain. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of TBH, supported by experimental data and detailed protocols, to aid in the robust quality control of Atorvastatin.

The Genesis of an Impurity: TBH in Atorvastatin Synthesis

The most common and industrially favored method for synthesizing Atorvastatin is the Paal-Knorr synthesis.[1][2][3] This convergent synthesis involves the preparation of two key fragments: a substituted pyrrole precursor and a chiral side chain. TBH emerges during the synthesis of this chiral side chain. The presence of unreacted TBH or its derivatives in the final API constitutes a process-related impurity that must be carefully monitored and controlled.

The following diagram illustrates the pivotal role of TBH in the Paal-Knorr synthesis of Atorvastatin.

G Atorvastatin Synthesis via Paal-Knorr Reaction cluster_side_chain Chiral Side-Chain Synthesis cluster_pyrrole Pyrrole Core Synthesis cluster_final Final Assembly Start_SC Starting Materials TBH This compound (TBH) Start_SC->TBH Multiple Steps Amino_Ester Chiral Amino-Ester Side Chain TBH->Amino_Ester Reduction & Amination Paal_Knorr Paal-Knorr Condensation Amino_Ester->Paal_Knorr Start_P Starting Materials Diketone 1,4-Diketone Precursor Start_P->Diketone Diketone->Paal_Knorr Atorvastatin_Protected Protected Atorvastatin Paal_Knorr->Atorvastatin_Protected Atorvastatin Atorvastatin Atorvastatin_Protected->Atorvastatin Deprotection TBH_Impurity TBH as Impurity Atorvastatin->TBH_Impurity Potential Carryover

Caption: Paal-Knorr synthesis of Atorvastatin highlighting TBH's role.

Analytical Arsenal: Methods for TBH Quantification

The accurate detection and quantification of TBH are paramount for ensuring the purity of Atorvastatin. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most prevalent. These methods are often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

Comparative Performance of Analytical Methods

The choice of analytical method depends on various factors, including the required limit of detection (LOD) and limit of quantification (LOQ), linearity, accuracy, and precision. The following table summarizes the performance characteristics of commonly used analytical methods for the analysis of Atorvastatin and its impurities, including TBH.

Performance MetricHPLC-UVUPLC-UVLC-MS/MS
Linearity Range 5 - 2000 ng/mL[4]1 - 50 µg/mL0.2 - 151 ng/mL[4]
Limit of Detection (LOD) ~0.05 µg/mL[5]~0.01 µg/mL< 0.1 ng/mL[4]
Limit of Quantification (LOQ) ~0.14 µg/mL[5]~0.03 µg/mL0.2 - 0.25 ng/mL[4]
Accuracy (% Recovery) 98 - 102%99 - 101%99 - 102%
Precision (%RSD) < 2.0%[6]< 1.5%< 5.0%[7]
Analysis Time 20 - 40 min[8]< 10 min5 - 15 min

Note: The values presented are indicative and may vary depending on the specific method parameters, instrumentation, and laboratory conditions.

In the Trenches: Detailed Experimental Protocols

Reproducibility and accuracy in impurity profiling hinge on well-defined experimental protocols. Below are detailed methodologies for the analysis of Atorvastatin and its impurities using RP-HPLC and UPLC.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine quality control and quantification of TBH and other impurities in Atorvastatin.

  • Instrumentation: A gradient HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M Ammonium acetate buffer, pH adjusted to 5.0 with glacial acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 80% A, 20% B

    • 10-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: 40% A, 60% B

    • 30-35 min: Linear gradient back to 80% A, 20% B

    • 35-40 min: 80% A, 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the Atorvastatin sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC)

This method offers faster analysis times and improved resolution compared to conventional HPLC.

  • Instrumentation: A UPLC system with a PDA detector.

  • Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 95% A, 5% B

    • 1-5 min: Linear gradient to 10% A, 90% B

    • 5-6 min: 10% A, 90% B

    • 6-6.5 min: Linear gradient back to 95% A, 5% B

    • 6.5-8 min: 95% A, 5% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Prepare the sample as described in the RP-HPLC protocol, but with a final concentration of 0.5 mg/mL.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the analytical workflow and the logical relationships between synthesis, impurity formation, and control.

G Analytical Workflow for Impurity Profiling Sample Atorvastatin API Sample Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation Analysis Chromatographic Analysis Preparation->Analysis HPLC HPLC-UV/PDA Analysis->HPLC Routine QC UPLC UPLC-UV/PDA Analysis->UPLC High Throughput LCMS LC-MS/MS Analysis->LCMS Trace Analysis/ Identification Data Data Acquisition & Processing HPLC->Data UPLC->Data LCMS->Data Quantification Impurity Quantification Data->Quantification Report Report Generation Quantification->Report

Caption: A typical workflow for the analysis of impurities in Atorvastatin.

G Logical Relationship of Impurity Control Synthesis Atorvastatin Synthesis (Paal-Knorr) TBH_Formation Formation of TBH (Side-Chain Intermediate) Synthesis->TBH_Formation Carryover Potential Carryover of Unreacted TBH TBH_Formation->Carryover API Atorvastatin API Carryover->API Analytical Analytical Method (HPLC/UPLC) API->Analytical Testing Control Impurity Control Strategy Analytical->Control Provides Data For Control->Synthesis Informs & Optimizes

Caption: The interplay between synthesis, impurity formation, and analytical control.

Conclusion

The effective control of this compound as a process-related impurity is crucial for ensuring the quality and safety of Atorvastatin. This guide has provided a comparative overview of the analytical methods available for its detection and quantification. While HPLC remains a robust and widely used technique for routine quality control, UPLC offers significant advantages in terms of speed and resolution. For trace-level detection and structural elucidation, LC-MS/MS is the method of choice. The selection of the most appropriate method will depend on the specific requirements of the analysis, including sensitivity, throughput, and the stage of drug development. By implementing rigorous analytical controls and a thorough understanding of the synthetic process, pharmaceutical manufacturers can ensure the consistent production of high-purity Atorvastatin.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.